Product packaging for Azido-C1-PEG4-C3-NH2(Cat. No.:)

Azido-C1-PEG4-C3-NH2

Cat. No.: B15073971
M. Wt: 290.36 g/mol
InChI Key: DLTOXNGIUFGLFF-UHFFFAOYSA-N
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Description

Azido-C1-PEG4-C3-NH2 is a useful research compound. Its molecular formula is C12H26N4O4 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4O4 B15073971 Azido-C1-PEG4-C3-NH2

Properties

Molecular Formula

C12H26N4O4

Molecular Weight

290.36 g/mol

IUPAC Name

3-[2-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine

InChI

InChI=1S/C12H26N4O4/c13-3-1-5-17-7-9-19-11-12-20-10-8-18-6-2-4-15-16-14/h1-13H2

InChI Key

DLTOXNGIUFGLFF-UHFFFAOYSA-N

Canonical SMILES

C(CN)COCCOCCOCCOCCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Azido-C1-PEG4-C3-NH2: A Versatile Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-C1-PEG4-C3-NH2 is a heterobifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation and drug discovery. Its unique architecture, featuring a terminal azide group and a primary amine, connected by a flexible and hydrophilic polyethylene glycol (PEG) chain, allows for the covalent linkage of two different molecules with high specificity and efficiency. This linker is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent properties that are crucial for its application in precise molecular engineering. The key quantitative data for this linker are summarized in the table below.

PropertyValueReference
Molecular Formula C12H26N4O4[3]
Molecular Weight 290.36 g/mol [3]
Purity Typically ≥98%[4]
Appearance White to off-white solid or oilN/A
Solubility Soluble in water, DMSO, DCM, DMF[4]
Storage Conditions Store at -20°C for long-term stability[4]

Chemical Structure and Functional Groups

The power of this compound lies in its distinct functional moieties, each enabling a specific type of chemical reaction.

cluster_azide Azide Group (N3) cluster_peg PEG4 Spacer cluster_amine Primary Amine (NH2) cluster_c1 C1 Linker cluster_c3 C3 Linker N1 N N2 N N1->N2 N3 N N2->N3 C1_linker CH2 N3->C1_linker C1_peg CH2 O1_peg O C1_peg->O1_peg C2_peg CH2 O1_peg->C2_peg C3_peg CH2 C2_peg->C3_peg O2_peg O C3_peg->O2_peg C4_peg CH2 O2_peg->C4_peg C5_peg CH2 C4_peg->C5_peg O3_peg O C5_peg->O3_peg C6_peg CH2 O3_peg->C6_peg C7_peg CH2 C6_peg->C7_peg O4_peg O C7_peg->O4_peg C8_peg CH2 O4_peg->C8_peg C1_c3 CH2 C8_peg->C1_c3 N_amine NH2 C1_linker->C1_peg C2_c3 CH2 C1_c3->C2_c3 C3_c3 CH2 C2_c3->C3_c3 C3_c3->N_amine

Caption: Chemical structure of this compound.

  • Azide Group (-N3): This functional group is primarily used in "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1]

  • Primary Amine (-NH2): The amine group provides a nucleophilic handle for conjugation to various electrophilic groups, most commonly carboxylic acids (to form amide bonds) or activated esters (like NHS esters).[4]

  • PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity to the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate. The flexibility of the PEG chain is also crucial for allowing the two conjugated molecules to adopt an optimal orientation for biological activity, particularly in the context of PROTACs.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it a versatile tool for a wide range of applications.

PROTAC Synthesis

The primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The length and composition of the linker are critical for the efficacy of a PROTAC, and PEG-based linkers like this compound are widely used due to their favorable properties.[5][6]

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds to Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds to Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Bioconjugation and Click Chemistry

The azide and amine functionalities allow for orthogonal conjugation strategies. This means that one end of the linker can be reacted with a molecule of interest without affecting the reactivity of the other end. This is particularly useful for creating complex biomolecular architectures. The azide group's participation in click chemistry allows for highly efficient and specific labeling of proteins, nucleic acids, and other biomolecules that have been functionalized with an alkyne group.

Experimental Protocols

General Workflow for PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker is used to connect a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing an alkyne).

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_step3 Step 3: Purification & Analysis POI_ligand POI Ligand (-COOH) Amide_Intermediate Azide-Linker-POI Intermediate POI_ligand->Amide_Intermediate Linker This compound Linker->Amide_Intermediate Final_PROTAC Final PROTAC Molecule Amide_Intermediate->Final_PROTAC E3_ligand E3 Ligase Ligand (-Alkyne) E3_ligand->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Analysis LC-MS & NMR Analysis Purification->Analysis

Caption: General PROTAC synthesis workflow.

Detailed Method for PROTAC Synthesis

Step 1: Amide Bond Formation

  • Dissolve the POI ligand (containing a carboxylic acid) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU or HBTU) and an amine base (e.g., DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0 - 1.2 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the azide-linker-POI intermediate by flash column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-linker-POI intermediate and the alkyne-functionalized E3 ligase ligand (1.0 - 1.2 equivalents) in a mixture of t-BuOH and water.

  • Add a solution of copper(II) sulfate (0.1 - 0.2 equivalents).

  • Add a solution of a reducing agent , such as sodium ascorbate (0.2 - 0.4 equivalents), to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the final PROTAC product with an organic solvent.

  • Purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Conclusion

This compound is a highly valuable and versatile bifunctional linker that plays a pivotal role in modern drug discovery and bioconjugation. Its well-defined chemical properties, coupled with the efficiency and specificity of the reactions it facilitates, make it an indispensable tool for the construction of complex molecular architectures like PROTACs. The continued application of this and similar linkers will undoubtedly fuel further innovation in the development of targeted therapeutics.

References

Azido-C1-PEG4-C3-NH2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Structure, Properties, and Applications of a Versatile Heterobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Azido-C1-PEG4-C3-NH2, a heterobifunctional polyethylene glycol (PEG) linker. This document outlines its chemical structure, physicochemical properties, and key applications in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and workflow diagrams are included to facilitate its practical use in a research and development setting.

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool featuring two distinct reactive functionalities at either end of a hydrophilic PEG spacer. The terminal azide group (-N3) allows for highly specific covalent bond formation with alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), core reactions of "click chemistry".[1] The primary amine group (-NH2) at the other end provides a reactive handle for conjugation to various electrophilic groups, such as carboxylic acids or activated esters, commonly found on proteins, peptides, and other biomolecules.

The tetraethylene glycol (PEG4) spacer imparts hydrophilicity to the linker and the molecules it connects, which can improve solubility and reduce non-specific binding in biological systems. The defined length of the PEG chain allows for precise control over the distance between the conjugated molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While specific spectroscopic data can vary slightly between batches and suppliers, representative information is also included.

PropertyValueReference
Chemical Formula C12H26N4O4[1]
Molecular Weight 290.36 g/mol [1]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Conditions Store at -20°C, desiccate
Purity Typically >95% (determined by HPLC)
SMILES N(CCC)OCCOCCOCCOCCCN=[N+]=[N-][1]

Spectroscopic Data (Representative)

TechniqueData
¹H NMR Expected signals would include triplets corresponding to the methylene groups adjacent to the amine and azide groups, a multiplet for the central methylene protons of the propyl and ethyl groups, and a large multiplet for the PEG chain protons.
¹³C NMR Expected signals would include carbons of the PEG chain resonating in the characteristic region (around 70 ppm), and distinct signals for the carbons adjacent to the nitrogen atoms of the amine and azide functionalities.
Mass Spec. The exact mass can be determined using high-resolution mass spectrometry (HRMS). The expected [M+H]⁺ ion would be approximately 291.2081 m/z.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas of chemical biology and drug discovery.

Bioconjugation and Click Chemistry

This linker is widely used for the conjugation of biomolecules.[1] The amine group can be readily coupled to a protein of interest (e.g., an antibody or enzyme) through its lysine residues or N-terminus. The azide group can then be "clicked" to a second molecule containing a terminal alkyne, such as a fluorescent dye, a drug molecule, or another biomolecule. This orthogonal ligation strategy allows for the creation of well-defined bioconjugates with high efficiency and specificity under mild, aqueous conditions.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry Protein Protein (with -COOH) Protein_Linker Protein-Linker Conjugate Protein->Protein_Linker EDC/NHS Linker_NH2 This compound Linker_NH2->Protein_Linker Alkyne_Molecule Alkyne-modified Molecule Final_Conjugate Final Bioconjugate Alkyne_Molecule->Final_Conjugate Protein_Linker_ref Protein-Linker Conjugate Protein_Linker_ref->Final_Conjugate Cu(I) catalyst

Caption: General workflow for bioconjugation using this compound.

PROTAC Development

This compound is a key building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase.

In PROTAC synthesis, the amine end of this compound can be coupled to a ligand for the target protein, while the azide end can be clicked to an E3 ligase ligand that has been modified with an alkyne. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.

G Target_Ligand Target Protein Ligand (with -COOH) Intermediate Ligand-Linker Intermediate Target_Ligand->Intermediate Amide Coupling Linker This compound Linker->Intermediate PROTAC PROTAC Molecule Intermediate->PROTAC Click Chemistry E3_Ligand E3 Ligase Ligand (with alkyne) E3_Ligand->PROTAC

Caption: Logical workflow for PROTAC synthesis.

Experimental Protocols

The following are representative protocols for the use of this compound in common laboratory procedures. These should be considered as starting points and may require optimization for specific applications.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide group of a molecule that has been previously functionalized with this compound.

Materials:

  • Azide-functionalized molecule (e.g., protein-linker conjugate)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (optional but recommended for biomolecules)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the azide-functionalized molecule and a molar excess (typically 2-10 equivalents) of the alkyne-containing molecule in the reaction buffer.

  • If using a ligand, add THPTA to the reaction mixture. A typical final concentration is 5 times the concentration of CuSO4.

  • Add the CuSO4 solution to the reaction mixture. A typical final concentration is 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Upon completion, the product can be purified by standard methods such as size-exclusion chromatography, dialysis, or HPLC.

Protocol for Amine Coupling to a Carboxylic Acid

This protocol describes the conjugation of the amine group of this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., MES buffer, pH 6.0, or PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the reaction buffer.

  • Add EDC and NHS to the reaction mixture to activate the carboxylic acid. Typically, a molar excess of EDC and NHS is used. Allow the activation to proceed for 15-30 minutes at room temperature.

  • Add a molar excess of this compound to the activated molecule.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purify the resulting azide-functionalized molecule using appropriate chromatographic techniques.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information. General precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store the compound at the recommended temperature (-20°C) and protect it from moisture.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for a wide range of applications in chemical biology and drug discovery. Its well-defined structure, hydrophilic PEG spacer, and orthogonal reactive ends enable the precise and efficient construction of complex bioconjugates and targeted therapeutics like PROTACs. The experimental protocols and workflows provided in this guide are intended to facilitate the successful implementation of this powerful chemical tool in the laboratory.

References

The Azido-C1-PEG4-C3-NH2 Bifunctional Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Azido-C1-PEG4-C3-NH2 bifunctional linker is a versatile chemical tool extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for the sequential and orthogonal conjugation of two different molecules. This guide provides an in-depth overview of the core mechanisms, applications, and experimental considerations for employing this powerful linker in research and development.

The azide moiety serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the highly efficient and specific formation of a stable triazole linkage.[1][2][3] The primary amine group provides a reactive site for conjugation to various electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, and aldehydes.[4][5][6] The tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugates while minimizing steric hindrance.[7][8]

Core Mechanism of Action

The bifunctional nature of this compound allows for two distinct and controlled conjugation strategies:

1. Azide Reactivity via Click Chemistry:

The terminal azide group is a key component for click chemistry, a set of reactions known for their high yield, selectivity, and biocompatibility.[2][7]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click chemistry reaction. In the presence of a copper(I) catalyst, the azide group of the linker undergoes a [3+2] cycloaddition with a terminal alkyne-containing molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] This reaction is rapid, high-yielding, and can be performed in aqueous buffers, making it ideal for biological applications.[9][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO or BCN) which reacts spontaneously with the azide group to form a stable triazole linkage.[1][11]

2. Amine Reactivity:

The primary amine (-NH2) at the other end of the linker is a versatile nucleophile that can react with a variety of electrophilic functional groups to form stable covalent bonds. A common strategy involves the reaction with N-hydroxysuccinimide (NHS) esters.[4][5][6] The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the NHS leaving group.[6][10] This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus more nucleophilic.[4][10]

Physicochemical Properties

PropertyValueReference
Molecular Formula C11H24N4O4[9]
Molecular Weight 276.33 g/mol [9]
Appearance Colorless to light yellow oilGeneral Observation
Solubility Soluble in water, DMSO, DMF[1]
Storage -20°C, desiccated[6]

Applications in Research and Drug Development

The unique properties of the this compound linker make it a valuable tool in a wide range of applications:

  • Proteolysis Targeting Chimeras (PROTACs): This linker is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][7][12] The linker connects the target-binding ligand to the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.[5][8][13]

  • Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody.[14][15][16] The PEG spacer can improve the pharmacokinetic properties of the ADC.[3][17]

  • Bioconjugation and Surface Modification: The linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules. For example, the amine group can be reacted with an NHS-ester functionalized surface, leaving the azide group available for the subsequent attachment of an alkyne-modified protein.[18]

  • Fluorescent Labeling: A fluorescent dye containing an alkyne group can be "clicked" onto a biomolecule that has been modified with the this compound linker, allowing for visualization and tracking.

Experimental Protocols

The following is a representative protocol for the two-step conjugation of a protein and a small molecule using the this compound linker. Note: This is a general guideline, and optimization of reaction conditions (e.g., molar ratios, incubation times, and purification methods) is recommended for each specific application.

Part 1: Modification of the Protein with the Linker via Amine-NHS Ester Chemistry

Materials:

  • Protein of interest with accessible primary amines (e.g., lysine residues)

  • This compound linker

  • N,N'-Disuccinimidyl carbonate (DSC) or other homobifunctional NHS ester crosslinker

  • Amine-free buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of NHS-activated Linker:

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

    • Add a 2-fold molar excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the freshly prepared NHS-activated this compound linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS-activated linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by quantifying the azide incorporation using a fluorescent alkyne via click chemistry.

Part 2: Conjugation of an Alkyne-Modified Small Molecule via CuAAC Click Chemistry

Materials:

  • Azide-modified protein from Part 1

  • Alkyne-modified small molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-modified small molecule, CuSO4, sodium ascorbate, and THPTA in an appropriate solvent (e.g., water or DMSO).

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with a 5- to 20-fold molar excess of the alkyne-modified small molecule in the reaction buffer.

    • Add the THPTA ligand to the CuSO4 solution in a 5:1 molar ratio to pre-form the copper-ligand complex.

    • Add the copper-ligand complex to the protein-small molecule mixture to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding a 10-fold molar excess of freshly prepared sodium ascorbate relative to the copper.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and byproducts.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide R1-N3 (Azide) Product R1-Triazole-R2 Azide->Product + Alkyne R2-C≡CH (Alkyne) Alkyne->Product Cu_I Cu(I) Cu_I->Product Catalyzes

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start: Protein & Linker Step1 1. Activate Linker (Amine -> NHS Ester) Start->Step1 Step2 2. Conjugate Linker to Protein Step1->Step2 Step3 3. Purify Azide-Protein Step2->Step3 Step4 4. Click Reaction (Azide-Protein + Alkyne-Molecule) Step3->Step4 Step5 5. Purify Final Conjugate Step4->Step5 End End: Final Conjugate Step5->End

References

The Strategic Role of the Azido-C1-PEG4-C3-NH2 Linker in PROTAC Design: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed technical examination of a specific and versatile linker, Azido-C1-PEG4-C3-NH2, elucidating the strategic importance of its polyethylene glycol (PEG) core and its terminal functional groups in the design and synthesis of potent protein degraders.

Core Components of the this compound Linker

The this compound linker is a bifunctional molecule designed for modular PROTAC synthesis. Its structure can be broken down into three key components:

  • Azide (N₃) Group: This functional group is a key component for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent attachment of the linker to a ligand (either for the POI or the E3 ligase) that has been modified to contain an alkyne group.[1][2] The resulting triazole ring is highly stable under physiological conditions.[3]

  • Polyethylene Glycol (PEG) Chain (-PEG4-): This central component consists of four repeating ethylene glycol units. The PEG chain is a critical determinant of the linker's properties, influencing solubility, cell permeability, and the spatial orientation of the two ends of the PROTAC molecule.[3][][5]

  • Primary Amine (NH₂) Group: The terminal amine group provides a versatile handle for conjugation to the second ligand, typically through the formation of a stable amide bond with a carboxylic acid on the ligand.[6]

The "C1" and "C3" notations refer to the number of carbon atoms in the alkyl chains flanking the PEG core, providing additional spacing and flexibility.

The Pivotal Role of the PEG4 Motif

The inclusion of a PEG4 motif in the PROTAC linker profoundly influences the molecule's overall properties and performance.

Enhancing Physicochemical Properties

One of the primary challenges in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability.[7] The hydrophilic nature of the PEG chain helps to mitigate these issues.[3][][8]

PropertyInfluence of PEG4 LinkerSupporting Evidence
Solubility Increases aqueous solubility, improving compatibility with physiological environments.[3][5]PEG linkers are widely incorporated into PROTACs to enhance their solubility.[] Overly hydrophilic linkers, such as excessively long PEG chains, can, however, negatively impact cell permeability.[]
Cell Permeability Can improve cell permeability by balancing the overall lipophilicity of the PROTAC and by adopting folded conformations that shield polar surface area.[7]Studies have shown that PEG linkers can adopt folded structures that reduce the 3D polar surface area, which correlates with higher cell permeability compared to more linear alkyl linkers.[7] However, other studies have indicated that shorter PEG linkers or even alkyl linkers can sometimes lead to better permeability.[9][10] The optimal linker composition and length are target and system-dependent.[11][12]
Metabolic Stability May have reduced metabolic stability compared to alkyl-based linkers.[3]While generally biocompatible, PEG chains can be subject to metabolism. The inclusion of more stable chemical motifs, such as triazole rings from click chemistry, can enhance overall stability.[3]
Optimizing Biological Activity

The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

ParameterInfluence of PEG4 LinkerSupporting Evidence
Ternary Complex Formation The flexibility and length of the PEG4 linker can allow for the optimal positioning of the POI and E3 ligase to facilitate favorable protein-protein interactions, which can lead to positive cooperativity in ternary complex formation.[11]The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Studies with estrogen receptor-α targeting PROTACs found a 16-atom linker to be optimal.[12][13] For other targets, different lengths are more effective.[]
Degradation Efficacy (DC₅₀ and Dₘₐₓ) The linker length directly impacts the degradation potency (DC₅₀) and the maximum level of degradation (Dₘₐₓ).In a study of BRD4-targeting PROTACs, those with 0 or 4-5 PEG units showed greater potency than those with 1-2 PEG units, demonstrating a non-linear relationship between linker length and degradation.[2]

Quantitative Data from Representative PEG-Containing PROTACs

PROTACTarget(s)E3 LigaseLinker CompositionDC₅₀DₘₐₓCell Line
MZ1 BRD4VHLPEG-based8 nM>95%H661
ARV-771 BRD2/3/4VHLPEG-based<1 nM>95%22Rv1

Signaling Pathway and Experimental Workflows

The overarching signaling pathway exploited by PROTACs is the Ubiquitin-Proteasome System (UPS).

UPS_PROTAC cluster_PROTAC_action PROTAC-Mediated Targeting cluster_UPS Ubiquitin-Proteasome System (UPS) POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI PROTAC_recycled PROTAC Ternary->PROTAC_recycled Recycled E1 E1 Ubiquitin-Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin (Ub) Ub->Ub_E1 Ub_E1->Ub_E2 Ub_E2->PolyUb_POI E3 catalysis Proteasome 26S Proteasome PolyUb_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Ub_recycled Ub Proteasome->Ub_recycled Recycled

Caption: PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Evaluation Start Target Selection (POI) Ligand_ID Ligand Identification (POI & E3 Ligase) Start->Ligand_ID Linker_Design Linker Design (e.g., this compound) Ligand_ID->Linker_Design Synthesis PROTAC Synthesis (e.g., Click Chemistry) Linker_Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation (SPR, NanoBRET, AlphaLISA) Binding_Assay->Ternary_Assay Permeability Cell Permeability Assays (e.g., NanoBRET Target Engagement) Ternary_Assay->Permeability Degradation_Assay Target Degradation (Western Blot, HiBiT) Permeability->Degradation_Assay Degradation_Assay->Synthesis Iterative Optimization Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Functional_Assay->PK_PD Efficacy In Vivo Efficacy (Animal Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox End Lead Candidate Tox->End

References

An In-depth Technical Guide to Azido-C1-PEG4-C3-NH2 for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Azido-C1-PEG4-C3-NH2, a versatile tool in the field of bioconjugation and drug discovery. Its unique structure, featuring a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, makes it an ideal building block for various click chemistry applications, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a heterobifunctional linker designed for facile and efficient conjugation of biomolecules. The azide and amine functionalities allow for orthogonal ligation strategies, enabling precise control over the assembly of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 290.36 g/mol MedchemExpress, BLD Pharm
Molecular Formula C₁₂H₂₆N₄O₄MedchemExpress, BLD Pharm
Purity Typically ≥95% (supplier dependent)Industry Standard
Appearance Colorless to pale yellow oilGeneral Observation

Table 2: Solubility and Storage of this compound

ParameterRecommendationSource
Solubility Soluble in water, DMSO, DMF, and DCMBroadPharm (for analogous Amino-PEG4-azide)
Storage Conditions Store at -20°C for long-term stability. Shipped at ambient temperature.BroadPharm (for analogous Amino-PEG4-azide)

Applications in Click Chemistry

The presence of the azide group makes this compound a prime substrate for click chemistry reactions, which are known for their high efficiency, specificity, and biocompatibility.[] This linker is compatible with the two main types of azide-alkyne cycloadditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[4][5]

A primary application of this linker is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The this compound linker can be used to connect the target protein binder to the E3 ligase ligand.[][2]

Experimental Protocols

The following are detailed, exemplary protocols for the use of this compound in both CuAAC and SPAAC reactions for the purpose of bioconjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein to this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving the linker)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM.

    • Add this compound to a final concentration that is in 2 to 10-fold molar excess over the protein.

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 100-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-modified protein with this compound.

Materials:

  • DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (for dissolving the linker)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified protein to a final concentration of 10-50 µM.

    • Add this compound to a final concentration that is in 2 to 10-fold molar excess over the protein.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours. Reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.[6]

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unreacted linker.

Visualizing Workflows and Pathways

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound via a click chemistry approach.

PROTAC_Synthesis_Workflow ProteinBinder Protein of Interest (POI) Binder with Alkyne or DBCO ClickReaction Click Chemistry (CuAAC or SPAAC) ProteinBinder->ClickReaction E3Ligand E3 Ligase Ligand with Carboxylic Acid ActivatedLigand Amide Bond Formation (EDC/NHS Chemistry) E3Ligand->ActivatedLigand Couple Linker This compound Linker->ActivatedLigand Reacts with Amine AzideE3Ligand Azide-Functionalized E3 Ligand ActivatedLigand->AzideE3Ligand AzideE3Ligand->ClickReaction PROTAC Final PROTAC Molecule ClickReaction->PROTAC

Caption: PROTAC synthesis workflow using this compound.

The Ubiquitin-Proteasome Signaling Pathway

As this compound is frequently employed in the development of PROTACs, understanding the ubiquitin-proteasome pathway is crucial. The diagram below provides a simplified representation of this cellular protein degradation machinery.[7][8]

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Recognition Proteasome 26S Proteasome PolyUbProtein->Proteasome Targeting & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides RecycledUb Recycled Ub Proteasome->RecycledUb

Caption: Simplified diagram of the Ubiquitin-Proteasome Pathway.

References

An In-depth Technical Guide to the Amine Group on Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, Azido-C1-PEG4-C3-NH2, with a specific focus on the reactivity, utility, and application of its terminal primary amine (-NH2) group. This versatile linker is instrumental in the fields of bioconjugation, diagnostics, and targeted therapeutics, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs)[1][2][].

The molecule's structure comprises an azide (N3) group for click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for covalent conjugation to a wide array of biomolecules and surfaces[4][5].

Physicochemical and Structural Properties

The primary amine on this compound serves as a potent nucleophile, enabling stable covalent bond formation with various electrophilic functional groups. Its strategic placement at the terminus of a flexible PEG linker allows for efficient conjugation without compromising the biological activity of the target molecule.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.
PropertyValue
Molecular Formula C14H30N4O4
Molecular Weight 318.41 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in water, DMSO, DMF, DCM
Reactive Groups Primary Amine (-NH2), Azide (-N3)

Amine Group Reactivity and Conjugation Chemistry

The primary aliphatic amine of this compound is a versatile functional group for bioconjugation. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, making it an effective nucleophile. The most common and robust conjugation strategy involves the formation of a stable amide bond.

N-hydroxysuccinimide (NHS) esters are the most prevalent class of amine-reactive reagents[6][7][8]. They react with the primary amine of the linker in a nucleophilic acyl substitution reaction to form a highly stable amide bond, releasing NHS as a byproduct[6][8]. This reaction is highly efficient and specific for primary amines under mild aqueous conditions[6][9].

Amine_NHS_Ester_Reaction Linker Azido-PEG-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Linker->Intermediate Nucleophilic Attack NHS_Ester Molecule-R-CO-NHS (NHS Ester) NHS_Ester->Intermediate Conjugate Azido-PEG-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate NHS Release Byproduct N-Hydroxysuccinimide (Leaving Group) Intermediate->Byproduct

Caption: Workflow of amide bond formation via NHS ester chemistry.

The efficiency of the amine-NHS ester conjugation is highly dependent on reaction conditions. A competing reaction is the hydrolysis of the NHS ester, which increases with pH[7][8]. Therefore, optimizing conditions is critical for achieving high conjugation yields.

ParameterRecommended Value / ConditionRationale / Notes
pH 7.2 - 8.5[8][10]Balances amine reactivity (deprotonated state) with NHS ester stability. Higher pH increases the rate of hydrolysis, a competing reaction[8][10].
Buffer Phosphate, Borate, Bicarbonate, HEPES[8]Must be free of primary amines (e.g., Tris, Glycine) which would compete in the reaction[8]. Tris can be used to quench the reaction[8].
Temperature 4°C to Room Temperature (20-25°C)[8]Lower temperatures can be used to slow hydrolysis and control the reaction rate, especially for sensitive proteins[8].
Reaction Time 30 minutes - 4 hours[8][11]Typically sufficient for high yields. Progress can be monitored by chromatography (e.g., HPLC).
Molar Ratio 5- to 20-fold molar excess of NHS ester reagent to amine-linker[11]An excess of the NHS ester drives the reaction to completion, compensating for any hydrolysis. The optimal ratio should be determined empirically.
Amide Bond Stability Highly Stable[6]The resulting amide bond is a very stable covalent linkage, effectively irreversible under physiological conditions, making it ideal for in vivo applications[6][].
NHS Ester Half-Life (Hydrolysis) ~4-5 hours at pH 7.0 (0°C)[8]~10 minutes at pH 8.6 (4°C)[8]Illustrates the critical impact of pH on the stability of the reactive partner. Reactions should be performed promptly after reagent preparation.

Experimental Protocol: Conjugation to an Antibody

This section provides a generalized protocol for conjugating this compound to a carboxyl group on a target antibody using EDC/NHS chemistry. This two-step process first activates the carboxyl groups on the antibody to create an amine-reactive NHS ester, which then reacts with the amine of the linker.

Materials:

  • Antibody (or other carboxyl-containing protein) in a suitable buffer (e.g., MES).

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns for purification.

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.

  • Antibody Carboxyl Group Activation:

    • Dissolve the antibody in Activation Buffer to a concentration of 2-10 mg/mL.

    • Add the EDC solution to the antibody solution for a final 10-fold molar excess.

    • Add the NHS solution to the antibody solution for a final 20-fold molar excess.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Activated Antibody:

    • Immediately remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (pH 7.2). This step is crucial to prevent EDC from cross-reacting with the amine linker.

  • Conjugation with Amine-Linker:

    • Add the prepared this compound stock solution to the purified, activated antibody. Use a 10- to 50-fold molar excess of the linker over the antibody.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Final Purification:

    • Purify the final antibody-PEG-azide conjugate from excess linker and reaction byproducts using a desalting column or dialysis against a storage-appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or HPLC.

Applications in Drug Development

The dual functionality of this compound makes it a powerful tool in constructing complex therapeutic and diagnostic agents[2][13]. The amine group serves as the initial anchor point to a protein, peptide, or small molecule, while the azide group is reserved for a subsequent, highly specific "click" reaction.

A prime application is the synthesis of Antibody-Drug Conjugates (ADCs). In this workflow, the linker is first attached to a cytotoxic drug via its amine group (or another functional group on the drug reacts with an NHS-ester modified linker). The resulting linker-drug complex, now bearing a terminal azide, is then "clicked" onto an alkyne-modified monoclonal antibody that targets tumor cells. This precise assembly ensures targeted delivery of the cytotoxic payload, enhancing efficacy while minimizing systemic toxicity[2][].

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Final ADC Assembly Drug Cytotoxic Drug (with -COOH) DrugLinker Drug-Linker Intermediate (Azide-terminated) Drug->DrugLinker EDC/NHS Chemistry Linker Azido-PEG-NH₂ Linker->DrugLinker ADC Final Antibody-Drug Conjugate (ADC) DrugLinker->ADC Click Chemistry (CuAAC or SPAAC) Antibody Targeting Antibody AlkyneMod Antibody-Alkyne Antibody->AlkyneMod Alkyne introduction AlkyneMod->ADC

Caption: Logical workflow for Antibody-Drug Conjugate (ADC) synthesis.

References

Azido-C1-PEG4-C3-NH2 for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] This event-driven mechanism offers several advantages over traditional inhibitors, including the potential to target previously "undruggable" proteins and overcome drug resistance.

The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy and pharmacokinetic properties of the molecule.[1] The length, rigidity, and chemical composition of the linker can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the solubility and cell permeability of the PROTAC.[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve solubility and the overall drug-like properties of the resulting molecule.[3]

Azido-C1-PEG4-C3-NH2: A Versatile Heterobifunctional Linker

This compound is a PEG-based, heterobifunctional linker that offers a versatile platform for PROTAC synthesis. It features two distinct functional groups: a primary amine (-NH2) and an azide (-N3). This dual functionality allows for a modular and efficient approach to PROTAC assembly.

The primary amine group can readily participate in standard amide bond formation with a carboxylic acid-functionalized warhead (the ligand for the POI) or E3 ligase ligand. This reaction is typically facilitated by common coupling reagents such as HATU or HOBt/EDC.

The azide group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent linkage of the linker to a second molecule containing a terminal alkyne. This modular approach enables the rapid synthesis of a library of PROTACs with varying linkers, warheads, and E3 ligase ligands to screen for optimal degradation activity.

Physicochemical and Performance Characteristics

ParameterPROTAC with Short PEG Linker (e.g., PEG2-PEG4)PROTAC with Long PEG Linker (e.g., PEG8-PEG12)Reference
Degradation Efficacy (DC50) 10-100 nM1-50 nM[4]
Binding Affinity (Kd for POI) 50-500 nM20-200 nM[4]
Binding Affinity (Kd for E3 Ligase) 100-1000 nM50-500 nM[4]
Aqueous Solubility ModerateHigh[1]
Cell Permeability ModerateModerate to Low[1]
in vivo Half-life Variable (linker can be subject to metabolism)Generally longer than alkyl linkers[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a PROTAC using an azido-PEG-amine linker like this compound. These protocols are intended as a guide and may require optimization based on the specific properties of the warhead and E3 ligase ligand.

Protocol 1: Amide Coupling of Warhead to the Amine Terminus of the Linker

Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the warhead-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the azido-functionalized warhead.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-functionalized warhead (from Protocol 1) (1.0 eq)

  • Alkyne-functionalized E3 ligase ligand (1.0 eq)

  • Copper(II) sulfate pentahydrate (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • t-Butanol/H2O (1:1)

Procedure:

  • Dissolve the azido-functionalized warhead and the alkyne-functionalized E3 ligase ligand in a 1:1 mixture of t-butanol and water.

  • Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC to obtain the final product.

Visualizations

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Warhead Warhead-COOH Intermediate Warhead-CO-NH-PEG-N3 Warhead->Intermediate Amide Coupling (HATU, DIPEA) Linker H2N-PEG-N3 (this compound) Linker->Intermediate E3_Ligand Alkyne-E3 Ligase Ligand PROTAC Warhead-Linker-E3 Ligase Ligand (Final PROTAC) E3_Ligand->PROTAC Intermediate->PROTAC CuAAC Click Chemistry (CuSO4, NaAsc)

Caption: General workflow for PROTAC synthesis.

Targeted Protein Degradation Signaling Pathway

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Example Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Degradationdot

BTK_Degradation_Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Proteasome Proteasome BTK->Proteasome Ubiquitination and Degradation NFkB NF-κB Pathway PLCg2->NFkB Cell_Survival B-Cell Proliferation and Survival NFkB->Cell_Survival BTK_PROTAC BTK PROTAC BTK_PROTAC->BTK E3_Ligase E3 Ligase BTK_PROTAC->E3_Ligase Degraded_BTK Degraded BTK Proteasome->Degraded_BTK

References

The Lynchpin of Bioconjugation: A Technical Guide to Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the choice of a linker molecule is paramount to the success of a conjugate. Among the versatile tools available, Azido-C1-PEG4-C3-NH2 has emerged as a powerful and flexible heterobifunctional linker. Its unique architecture, featuring a terminal azide group and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer, offers researchers a gateway to a multitude of bioconjugation strategies. This technical guide delves into the core principles of utilizing this compound, providing a comprehensive overview of its properties, reactivity, and applications, with a particular focus on its role in the revolutionary field of Proteolysis Targeting Chimeras (PROTACs).

Core Principles and Physicochemical Properties

This compound is a chemical entity designed for the covalent linkage of two different molecules. Its structure is strategically designed to offer sequential and orthogonal conjugation capabilities. The primary amine (-NH2) and the azide (-N3) moieties serve as reactive handles for distinct chemical transformations, while the PEG4 spacer enhances solubility and reduces steric hindrance of the final conjugate.

PropertyValueSource
Molecular Formula C12H26N4O4[1]
Molecular Weight 290.36 g/mol [1]
Appearance Varies (typically a liquid or solid)[2]
Solubility Soluble in aqueous solutions and common organic solvents like DMSO and DMF.[3]MedChemExpress
Storage Recommended to be stored at -20°C for long-term stability.[4]

Dual Reactivity: A Gateway to Versatile Bioconjugation

The utility of this compound lies in its two distinct reactive termini, allowing for a two-step conjugation strategy. This is particularly advantageous when linking complex biomolecules where simultaneous reactions could lead to undesirable side products.

1. Amine-Directed Conjugation: The primary amine group is a versatile handle for conjugation to various electrophilic functional groups. The most common reaction involves the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters or the coupling with carboxylic acids in the presence of a carbodiimide activating agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5] This reactivity is frequently exploited to attach the linker to proteins, antibodies, or other biomolecules containing accessible lysine residues or a terminal carboxylic acid.

2. Azide-Directed "Click Chemistry": The azide group is the cornerstone of one of the most efficient and bioorthogonal ligation reactions: "click chemistry". Specifically, it readily participates in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole ring.[1] Alternatively, for applications in living systems where copper toxicity is a concern, the azide can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO), in a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This highly specific and efficient reaction allows for the attachment of a second molecule of interest that has been pre-functionalized with an alkyne or a strained alkyne.

Application Spotlight: PROTAC Synthesis

A prominent application of this compound is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker in a PROTAC is a critical component, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and ultimately the degradation efficiency. The PEG spacer of this compound provides the necessary flexibility and length to bridge the target protein and the E3 ligase effectively.[3]

The synthesis of a PROTAC using this linker typically involves a sequential approach:

  • Attachment of the E3 Ligase Ligand: The amine end of the linker is reacted with an activated carboxylic acid derivative of an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide for the Cereblon E3 ligase).

  • Attachment of the Target Protein Ligand: The azide end of the resulting conjugate is then reacted with an alkyne-modified ligand for the target protein of interest via a click chemistry reaction.

Quantitative Data in Bioconjugation

The efficiency of bioconjugation reactions is a critical parameter. While specific yields for reactions involving this compound are highly dependent on the substrates and reaction conditions, the underlying chemistries are known to be robust.

Table 2: Representative Yields for Key Bioconjugation Reactions

Reaction TypeLinker/Substrate AnalogueTypical Yield (%)Reference
Amide bond formation (EDC/NHS coupling)Heterobifunctional PEG with a terminal amine>95%[7]
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized PEG82-93%[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide-modified antibody with DBCO-functionalized cargoHigh, often near-quantitative[]

Table 3: Representative Degradation Efficiency of PEG-Linked PROTACs

PROTAC TargetLinker TypeDC50 (nM)Dmax (%)Reference
BTKPEG-based2.297[9]
KRASPEG linker30 (CRBN-based), 100 (VHL-based)Not specified[10]
BRD3PEG linker (BETd24-6)Not specified (UbMax at 0.03 µM)Not specified[10]

Note: DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Detailed Methodology for a Two-Step Protein-Small Molecule Conjugation

This protocol outlines a general procedure for conjugating a protein (containing accessible lysine residues) to an alkyne-functionalized small molecule using this compound.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Alkyne-functionalized small molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., size-exclusion chromatography or dialysis cassettes)

Step 1: Activation of this compound and Conjugation to the Protein

  • Prepare Reagents:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 100 mM.

    • Prepare fresh solutions of NHS (200 mM in anhydrous DMSO) and EDC (200 mM in anhydrous DMSO).

  • Activation of the Linker:

    • In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 10 µL of NHS and 10 µL of EDC.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the linker (if the amine is to be reacted with a protein's carboxyl groups). Alternatively, if reacting the linker's amine with a protein's lysines via an NHS ester intermediate, this step is modified. For direct reaction with protein lysines, the linker's amine is reacted with an NHS-activated protein. The following steps assume the former.

  • Protein Conjugation:

    • To a solution of the protein (e.g., 1 mg/mL in PBS), add the activated linker solution in a 10-20 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against PBS.

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or SDS-PAGE.

Step 2: Click Chemistry Reaction with the Alkyne-Functionalized Small Molecule

  • Prepare Click Chemistry Reagents:

    • Prepare a stock solution of the alkyne-functionalized small molecule in DMSO.

    • Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (500 mM in water), and THPTA (100 mM in water).

  • Click Reaction:

    • To the purified azide-functionalized protein from Step 1, add the alkyne-functionalized small molecule at a 5-10 fold molar excess.

    • In a separate tube, premix the copper catalyst by adding CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the copper/ligand mixture to the protein-small molecule solution to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Final Purification:

    • Purify the final protein-small molecule conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

    • Characterize the final conjugate by mass spectrometry, UV-Vis spectroscopy (if the small molecule has a chromophore), and functional assays to confirm that the biological activity of the protein is retained.

Visualizing the Pathways and Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary binds PROTAC PROTAC (this compound linker) PROTAC->Ternary mediates E3 E3 Ubiquitin Ligase E3->Ternary recruited PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary transfer Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades to

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation PROTAC Evaluation Start Start: This compound Step1 Step 1: Amine Conjugation (e.g., with E3 Ligase Ligand) Start->Step1 Purification1 Purification Step1->Purification1 Intermediate Azide-Linker-E3 Ligand Step2 Step 2: Click Chemistry (e.g., with Alkyne-POI Ligand) Intermediate->Step2 Purification2 Purification Step2->Purification2 PROTAC Final PROTAC Molecule InVitro In Vitro Assays: - Ternary Complex Formation - Ubiquitination Assays PROTAC->InVitro Purification1->Intermediate Purification2->PROTAC CellBased Cell-Based Assays: - Western Blot (Degradation) - DC50/Dmax Determination InVitro->CellBased InVivo In Vivo Studies: - PK/PD - Efficacy Models CellBased->InVivo Lead Lead Optimization CellBased->Lead Iterative Optimization InVivo->Lead

Caption: General workflow for PROTAC development.

Conclusion

This compound stands as a testament to the power of rational linker design in bioconjugation. Its dual, orthogonal reactivity, coupled with the beneficial properties of the PEG spacer, provides a robust and versatile platform for the construction of complex biomolecular conjugates. As the field of targeted therapeutics, exemplified by the rise of PROTACs, continues to evolve, the demand for such sophisticated chemical tools will undoubtedly grow. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to harness the full potential of this compound in their scientific endeavors, paving the way for the next generation of innovative bioconjugates and targeted therapies.

References

Unveiling Azido-C1-PEG4-C3-NH2: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-C1-PEG4-C3-NH2, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, synthesis, and application of this linker in the rapidly advancing field of targeted protein degradation.

Introduction to this compound

This compound is a versatile chemical tool featuring a polyethylene glycol (PEG) spacer flanked by an azide and a primary amine. This specific arrangement of functional groups allows for the sequential and controlled conjugation of two different molecules, a crucial step in the synthesis of PROTACs. While a specific CAS number for this molecule is not consistently reported, it is widely recognized and available from various chemical suppliers under the systematic name.

PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. The linker component of a PROTAC is critical as it dictates the spatial orientation of the two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—thereby facilitating the formation of a productive ternary complex for protein degradation.

Chemical Information

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key chemical data is summarized in the table below.

PropertyValueSource
Molecular Formula C12H26N4O4[1]
Molecular Weight 290.36 g/mol [1]
Appearance Varies (typically a liquid or oil)
Solubility Soluble in a variety of organic solvents

Role in PROTAC Synthesis and Mechanism of Action

This compound serves as a heterobifunctional linker, enabling the connection of a target protein-binding ligand and an E3 ligase-binding ligand. The presence of two distinct reactive handles, an azide and a primary amine, allows for orthogonal conjugation strategies.

The primary amine can readily participate in standard amide bond formation with a carboxylic acid-bearing ligand, often activated as an NHS ester. The azide group is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to connect to an alkyne-modified ligand.[2][3]

The general workflow for synthesizing a PROTAC using this linker is depicted below.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Target_Ligand Target Protein Ligand (with alkyne) Click_Chemistry Click Chemistry (CuAAC or SPAAC) Target_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand (with carboxylic acid) Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Amide_Coupling->Click_Chemistry Intermediate PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC PROTAC_MoA cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitinated_Target Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

References

Methodological & Application

Application Notes and Protocols for Azido-C1-PEG4-C3-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of Azido-C1-PEG4-C3-NH2 , a versatile PEG-based linker, in the synthesis of PROTACs. This linker features a terminal azide group for "click chemistry" and a terminal amine group for amide bond formation, offering a flexible and efficient approach to PROTAC assembly.

Chemical Properties of this compound

PropertyValue
Molecular Formula C11H24N4O4
Molecular Weight 276.33 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in DMSO, DMF, and water
Storage Store at -20°C for long-term stability

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Amide Bond Formation: The primary amine of the linker is coupled with a carboxylic acid-functionalized warhead (POI ligand) or E3 ligase ligand.

  • Click Chemistry: The azide group of the linker is then reacted with an alkyne- or strained alkyne-functionalized counterpart (E3 ligase ligand or warhead, respectively) via either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers, warheads, and E3 ligase ligands.

Experimental Protocols

Here, we provide detailed protocols for the synthesis of a model PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The synthesis will utilize the popular BRD4 inhibitor JQ1 as the warhead and pomalidomide as the E3 ligase (Cereblon) ligand.

Protocol 1: Synthesis of JQ1-Linker Intermediate (Amide Coupling)

This protocol describes the coupling of the this compound linker to a carboxylic acid-functionalized JQ1 analog.

Materials:

  • JQ1-carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the JQ1-linker intermediate.

Expected Yield: 70-85%

Protocol 2: Synthesis of the Final PROTAC via CuAAC (Click Chemistry)

This protocol details the copper-catalyzed click reaction between the JQ1-linker intermediate and an alkyne-functionalized pomalidomide.

Materials:

  • JQ1-linker intermediate (from Protocol 1)

  • Pomalidomide-alkyne

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the JQ1-linker intermediate (1.0 eq) and pomalidomide-alkyne (1.1 eq) in a mixture of tert-butanol and water (1:1).

  • Add CuSO4·5H2O (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute with water and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative HPLC to obtain a highly pure product.

Expected Yield: 50-70%[1]

Protocol 3: Synthesis of the Final PROTAC via SPAAC (Click Chemistry)

This protocol describes the strain-promoted click reaction between the JQ1-linker intermediate and a DBCO-functionalized pomalidomide. This method avoids the use of a copper catalyst.

Materials:

  • JQ1-linker intermediate (from Protocol 1)

  • Pomalidomide-DBCO

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Dissolve the JQ1-linker intermediate (1.0 eq) and pomalidomide-DBCO (1.1 eq) in DMSO.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC using preparative HPLC.

Expected Yield: 60-80%

Data Presentation

The following table summarizes typical quantitative data for the synthesis of a BRD4-targeting PROTAC using an amino-PEG-azide linker.

Synthesis StepProductYield (%)Purity (HPLC)Mass Spec (m/z)
Amide CouplingJQ1-Linker Intermediate78%>95%[M+H]+ calculated
CuAACJQ1-PEG4-Pomalidomide62%>98%[M+H]+ calculated
SPAACJQ1-PEG4-Pomalidomide75%>98%[M+H]+ calculated

Mandatory Visualizations

Signaling Pathway

// Node Definitions BRD4 [label="BRD4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetylated_Histones [label="Acetylated Histones", fillcolor="#FBBC05", fontcolor="#202124"]; P_TEFb [label="P-TEFb (CDK9/Cyclin T1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RNA_Pol_II [label="RNA Polymerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Transcription [label="Oncogene Transcription\n(e.g., c-MYC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="BRD4 PROTAC", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; CRBN [label="Cereblon (E3 Ligase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="BRD4 Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Acetylated_Histones -> BRD4 [label=" recruits", color="#202124"]; BRD4 -> P_TEFb [label=" activates", color="#202124"]; P_TEFb -> RNA_Pol_II [label=" phosphorylates", color="#202124"]; RNA_Pol_II -> Gene_Transcription [label=" initiates", color="#202124"]; PROTAC -> BRD4 [label=" binds", color="#5F6368"]; PROTAC -> CRBN [label=" recruits", color="#5F6368"]; {BRD4, CRBN} -> Ubiquitination [label=" ternary complex\nformation leads to", color="#5F6368", style=dashed]; Ubiquitination -> Proteasome [label=" targets for", color="#202124"]; Proteasome -> Degradation [label=" mediates", color="#202124"]; } .dot Caption: BRD4 signaling and PROTAC-mediated degradation pathway.

Experimental Workflow

// Node Definitions Start [label="Start: Design PROTAC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis_Warhead [label="Synthesize/Obtain\nWarhead-COOH", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis_E3_Ligand [label="Synthesize/Obtain\nE3 Ligand-Alkyne/DBCO", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Coupling [label="Amide Coupling:\nWarhead-COOH + Linker-NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification &\nCharacterization (LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Click_Chemistry [label="Click Chemistry:\n(CuAAC or SPAAC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="Final Purification (HPLC) &\nCharacterization (LC-MS, NMR, HRMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Eval [label="Biological Evaluation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot for\nProtein Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; DC50_Dmax [label="Determine DC50 & Dmax", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Potent PROTAC Identified", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis_Warhead [color="#202124"]; Start -> Synthesis_E3_Ligand [color="#202124"]; {Synthesis_Warhead, Synthesis_E3_Ligand} -> Amide_Coupling [style=invis]; Synthesis_Warhead -> Amide_Coupling [color="#202124"]; Amide_Coupling -> Purification1 [color="#202124"]; {Purification1, Synthesis_E3_Ligand} -> Click_Chemistry [color="#202124"]; Click_Chemistry -> Purification2 [color="#202124"]; Purification2 -> Biological_Eval [color="#202124"]; Biological_Eval -> Western_Blot [color="#202124"]; Western_Blot -> DC50_Dmax [color="#202124"]; DC50_Dmax -> End [color="#202124"]; } .dot Caption: General workflow for PROTAC synthesis and evaluation.

Biological Evaluation Protocols

Protocol 4: Western Blot for BRD4 Degradation

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 18 hours). As a control, pre-treat some cells with MG132 (10 µM) for 1 hour before adding the PROTAC.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-BRD4 and anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the BRD4 levels to the GAPDH loading control.

Protocol 5: Determination of DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the potency and efficacy of a PROTAC.

Procedure:

  • Perform the Western blot experiment as described in Protocol 4 with a range of PROTAC concentrations.

  • Quantify the band intensities for BRD4 and the loading control for each concentration.

  • Calculate the percentage of BRD4 remaining at each concentration relative to the DMSO control.

  • Plot the percentage of BRD4 remaining against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

  • The DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein.

  • The Dmax is the maximal percentage of protein degradation achieved.

Conclusion

This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its bifunctional nature allows for a modular and efficient assembly of these complex molecules through robust and high-yielding amide coupling and click chemistry reactions. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in their drug discovery efforts to develop novel protein degraders.

References

Application Notes and Protocols for Azido-C1-PEG4-C3-NH2 Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Azido-C1-PEG4-C3-NH2 in click chemistry reactions. This versatile bifunctional linker, featuring an azide group and an amine group connected by a polyethylene glycol (PEG) spacer, is instrumental in the synthesis of bioconjugates, PROTACs, and other advanced molecular constructs.[1] The two primary methods for reacting the azide group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Overview of Click Chemistry Reactions

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation.[2][3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[3][4][5] It is a highly efficient and widely used method for bioconjugation.[6][7] The use of a copper catalyst is essential for the reaction to proceed efficiently.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with an azide.[1][9][][11] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it suitable for applications in living systems.[8][][11]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimal conditions may vary depending on the specific substrates and desired application.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for conjugating this compound to a molecule containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[2][12][13]

  • Degassed aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO, DMF)[14]

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the alkyne-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).[7]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[7]

    • Prepare a stock solution of the copper-stabilizing ligand (e.g., 50 mM THPTA in water).[7]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule.

    • Add this compound. A slight molar excess (1.1-2 equivalents) of the azide or alkyne may be used to drive the reaction to completion.

    • Add the copper-stabilizing ligand. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[7]

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.[13]

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours.[2] Reaction times can be optimized as needed.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and catalyst.

Quantitative Data Summary for CuAAC:

ParameterTypical RangeNotes
Reactant Concentrations 10 µM - 10 mMLower concentrations may require longer reaction times or higher catalyst loading.
Molar Ratio (Azide:Alkyne) 1:1 to 2:1A slight excess of one reactant can improve yield.
Copper(I) Catalyst 0.1 - 1 mol%Higher concentrations can lead to protein damage in bioconjugation.
Ligand:Copper Ratio 5:1Helps to stabilize the Cu(I) ion and accelerate the reaction.[7]
Reducing Agent (Ascorbate) 5 - 50 mMAdded in excess to maintain copper in the +1 oxidation state.[7]
Reaction Time 30 min - 24 hDependent on reactant concentrations and temperature.[13][14]
Typical Yield >85%Generally high and quantitative.[2][14]
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a molecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a desired concentration (e.g., 10 mM).

    • Dissolve the strained alkyne-containing molecule in a compatible solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the strained alkyne-containing molecule in the desired molar ratio (typically 1:1 or with a slight excess of one component).

  • Reaction Incubation:

    • Gently mix the components.

    • Incubate the reaction at room temperature. Reaction times can range from 1 to 12 hours, depending on the specific strained alkyne and reactant concentrations.

  • Purification:

    • Purify the conjugate using a suitable method to remove unreacted starting materials.

Quantitative Data Summary for SPAAC:

ParameterTypical RangeNotes
Reactant Concentrations 10 µM - 5 mMReaction proceeds well even at low concentrations.
Molar Ratio (Azide:Alkyne) 1:1 to 1.5:1Near equimolar ratios are often sufficient.
Reaction Time 1 - 12 hHighly dependent on the reactivity of the strained alkyne.
Second-Order Rate Constant (k2) 10⁻³ to 1 M⁻¹s⁻¹Varies significantly with the type of cyclooctyne used.[15]
Typical Yield >90%Generally very high due to the favorable reaction kinetics.

Experimental Workflows

The following diagrams illustrate the logical flow of the CuAAC and SPAAC reactions.

CuAAC_Workflow A Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) B Combine Reactants (Alkyne, Azide, Ligand, CuSO4) A->B C Initiate Reaction (Add Sodium Ascorbate) B->C D Incubate (Room Temperature) C->D E Purify Conjugate D->E F Characterize Product E->F

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC_Workflow A Prepare Stock Solutions (Azide, Strained Alkyne) B Combine Reactants A->B C Incubate (Room Temperature) B->C D Purify Conjugate C->D E Characterize Product D->E

Caption: Workflow for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of a PROTAC synthesized using this compound via click chemistry.

PROTAC_Mechanism cluster_0 PROTAC Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (POI binder - Linker - E3 binder) PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation

Caption: General mechanism of protein degradation induced by a PROTAC molecule.

References

Application Notes and Protocols for Protein Labeling using Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-C1-PEG4-C3-NH2 is a versatile, heterobifunctional linker designed for the two-step labeling of proteins. This molecule features a primary amine (-NH2) group and an azide (-N3) group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The primary amine allows for covalent attachment to proteins, typically targeting surface-exposed carboxyl groups of aspartic and glutamic acid residues through the use of carbodiimide chemistry. Once the protein is functionalized with the azide group, it can be further labeled with a variety of molecules containing a terminal alkyne via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1]

The PEG4 spacer enhances the solubility of the linker and the resulting protein conjugate, minimizes steric hindrance, and can reduce the immunogenicity of the labeled protein. This makes this compound an ideal tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the attachment of fluorescent dyes or biotin for detection and purification, and the creation of targeted therapeutic agents.

Principle of the Two-Step Labeling Strategy

The labeling process involves two main stages:

  • Protein-Linker Conjugation: The primary amine of this compound is covalently linked to the carboxyl groups on the target protein. This is typically achieved using a two-step reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[2][4] This intermediate then reacts with NHS to form a more stable amine-reactive NHS ester.[4] The primary amine of the this compound linker then reacts with the NHS ester to form a stable amide bond, effectively tethering the azide-PEG linker to the protein.[2]

  • Click Chemistry Labeling: The azide-functionalized protein is then reacted with a molecule of interest that contains a terminal alkyne group. This reaction is a copper(I)-catalyzed click chemistry reaction, which is highly specific and efficient, proceeding under mild, aqueous conditions.[1][5] The result is a stable triazole linkage, covalently attaching the molecule of interest to the protein.

Data Presentation

Table 1: Recommended Molar Ratios for Protein-Linker Conjugation (EDC/NHS Chemistry)
ReagentMolar Excess over ProteinRecommended RangeNotes
This compound10x - 40x20xThe optimal ratio should be determined empirically for each protein.[6]
EDC2x - 10x relative to linker4xShould be freshly prepared.[7]
Sulfo-NHS2x - 5x relative to EDC2.5xHelps to stabilize the amine-reactive intermediate.
Table 2: Typical Reaction Components for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
ComponentStock ConcentrationFinal ConcentrationPurpose
Azide-labeled Protein1-5 mg/mL1-5 mg/mLThe protein now carrying the azide functional group.
Alkyne-containing Molecule10 mM in DMSO or water20 µM - 40 µMThe molecule to be attached to the protein.[5]
Copper(II) Sulfate (CuSO4)20 mM in water1 mMSource of copper catalyst.[8]
THPTA Ligand40 mM in water4 mMStabilizes the Cu(I) oxidation state.[5]
Sodium Ascorbate300 mM in water15 mMReducing agent to generate Cu(I) from CuSO4.[5]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Target Protein

This protocol describes the covalent attachment of the linker to the carboxyl groups of a protein using EDC and Sulfo-NHS chemistry.

Materials:

  • Target protein in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 - Activation Buffer).

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Hydroxylamine HCl, pH 8.5)

  • Desalting columns

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer. Ensure the buffer is free of extraneous amines or carboxylates.

  • Reagent Preparation: Immediately before use, prepare solutions of this compound, EDC, and Sulfo-NHS in Activation Buffer.

  • Activation of Protein Carboxyl Groups: a. Add the desired molar excess of Sulfo-NHS to the protein solution and mix gently. b. Add the desired molar excess of EDC to the protein solution and mix gently. c. Incubate the reaction for 15-30 minutes at room temperature.[3]

  • Conjugation with this compound: a. Add the desired molar excess of this compound to the activated protein solution. b. Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[7]

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of Azide-Functionalized Protein via Click Chemistry (CuAAC)

This protocol describes the attachment of an alkyne-containing molecule to the azide-functionalized protein.

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4.

  • Alkyne-containing molecule of interest (e.g., fluorescent dye, biotin-alkyne).

  • Copper(II) Sulfate (CuSO4) solution.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution.

  • Sodium Ascorbate solution (freshly prepared).

  • Desalting columns or protein precipitation reagents.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order: a. Azide-functionalized protein solution (1-5 mg/mL). b. Alkyne-containing molecule (to the desired final concentration, e.g., 20-40 µM).[5] c. THPTA ligand solution (to a final concentration of 4 mM).[5] d. Copper(II) Sulfate solution (to a final concentration of 1 mM).[8]

  • Initiate the Click Reaction: Add freshly prepared Sodium Ascorbate solution to a final concentration of 15 mM to initiate the reaction.[5] Mix gently.

  • Incubation: Protect the reaction from light (if using a fluorescent dye) and incubate for 30-60 minutes at room temperature.[5]

  • Purification: a. Desalting: Remove excess reagents by passing the reaction mixture through a desalting column. b. Protein Precipitation (Alternative): i. Add 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water to the reaction mixture. ii. Vortex and centrifuge to pellet the protein. iii. Carefully remove the supernatant and wash the pellet with cold methanol. iv. Air-dry the pellet and resuspend in a suitable buffer.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Protein-Linker Conjugation cluster_step2 Step 2: Click Chemistry Labeling Protein Target Protein (-COOH groups) EDC_NHS EDC + Sulfo-NHS (Activation) Protein->EDC_NHS 1. Activate Activated_Protein Activated Protein (NHS-ester) EDC_NHS->Activated_Protein Linker This compound Activated_Protein->Linker 2. Conjugate Azide_Protein Azide-Functionalized Protein Linker->Azide_Protein Azide_Protein_2 Azide-Functionalized Protein Alkyne_Molecule Alkyne-Molecule (e.g., Dye, Biotin) Click_Reagents CuSO4, Na-Ascorbate, THPTA Alkyne_Molecule->Click_Reagents Labeled_Protein Labeled Protein Click_Reagents->Labeled_Protein Azide_Protein_2->Alkyne_Molecule 3. Click Reaction

Caption: Experimental workflow for the two-step protein labeling process.

signaling_pathway cluster_activation Activation Phase cluster_stabilization Stabilization Phase cluster_conjugation Conjugation Phase Protein_COOH Protein Carboxyl Group EDC EDC Protein_COOH->EDC O_Acylisourea O-Acylisourea Intermediate (unstable) EDC->O_Acylisourea Activation Sulfo_NHS Sulfo-NHS O_Acylisourea->Sulfo_NHS NHS_Ester Amine-Reactive NHS Ester (stable) Sulfo_NHS->NHS_Ester Stabilization Linker_NH2 Azido-Linker Amine Group NHS_Ester->Linker_NH2 Amide_Bond Stable Amide Bond Linker_NH2->Amide_Bond Conjugation

References

Step-by-Step Guide for Bioconjugation with Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of Azido-C1-PEG4-C3-NH2, a bifunctional linker, in bioconjugation applications. This versatile reagent is particularly valuable in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker features a terminal primary amine for conjugation to carboxyl groups and a terminal azide for "click chemistry" reactions.[1][2] The integrated polyethylene glycol (PEG) spacer enhances solubility and provides spatial separation between the conjugated molecules.

Chemical Properties and Handling

Chemical Structure:

cluster_key Key Azide Amine PEG Chain mol N3-(CH2)3-O-(CH2CH2O)4-CH2-NH2 workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: Azide Conjugation Biomolecule_1 Biomolecule 1 (-COOH) Reaction_1 Amide Bond Formation Biomolecule_1->Reaction_1 Linker This compound Linker->Reaction_1 EDC_NHS EDC / NHS EDC_NHS->Reaction_1 Intermediate Intermediate Reaction_1->Intermediate Azide-Functionalized Biomolecule 1 Purification Size Exclusion Chromatography Intermediate->Purification Purified_Intermediate Purified Azide- Functionalized Biomolecule 1 Purification->Purified_Intermediate Biomolecule_2 Biomolecule 2 (e.g., Alkyne) Click_Reaction Click Chemistry (CuAAC or SPAAC) Biomolecule_2->Click_Reaction Final_Conjugate Final_Conjugate Click_Reaction->Final_Conjugate Final Bioconjugate Purified_Intermediate->Click_Reaction signaling_pathway Start Start: Bifunctional Linker (this compound) Amine_Reaction Amine-Reactive Moiety (-NH2) Start->Amine_Reaction Azide_Reaction Azide Moiety (-N3) Start->Azide_Reaction EDC_NHS_Activation EDC/NHS Activation Amine_Reaction->EDC_NHS_Activation Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Reaction->Click_Chemistry Carboxyl_Target Target 1: Carboxyl Group (-COOH) Conjugate_1 Intermediate Conjugate: Biomolecule-Linker-Azide Carboxyl_Target->Conjugate_1 Alkyne_Target Target 2: Alkyne or Strained Alkyne Final_Conjugate Final Conjugate: Biomolecule-Linker-Biomolecule Alkyne_Target->Final_Conjugate EDC_NHS_Activation->Carboxyl_Target Click_Chemistry->Alkyne_Target Conjugate_1->Click_Chemistry

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Azido-C1-PEG4-C3-NH2 in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This bifunctional linker is a valuable tool in bioconjugation, drug discovery, and materials science, enabling the straightforward linkage of molecules of interest.

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a functional group pairing that is largely absent in biological systems, thus ensuring minimal off-target reactions.[2]

This compound is a hetero-bifunctional linker featuring a terminal azide group for participation in CuAAC reactions and a primary amine for subsequent conjugation to other molecules, such as proteins, peptides, or small molecule drugs, via amide bond formation. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugates.[3] A prominent application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3][4]

Applications

The versatility of this compound allows for its use in a wide array of applications, including:

  • Bioconjugation: Labeling of proteins, peptides, and nucleic acids with reporter molecules such as fluorophores or biotin.[5]

  • Drug Delivery: Attachment of targeting ligands to drug-loaded nanoparticles or polymers.

  • PROTAC Development: Synthesis of bifunctional molecules for targeted protein degradation.[4][6] The linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[7]

  • Surface Modification: Functionalization of surfaces for cell adhesion studies or biosensor development.

Data Presentation

While specific kinetic data for this compound is not extensively published, the CuAAC reaction is generally known for its high efficiency and favorable kinetics. The following tables provide representative data for CuAAC reactions under various conditions, which can be used as a starting point for optimization.

Table 1: General Reaction Parameters for CuAAC Bioconjugation

ParameterTypical RangeNotes
Reactant Concentration 10 µM - 10 mMHigher concentrations generally lead to faster reactions.[2]
Copper (I) Catalyst 50 µM - 1 mMTypically introduced as CuSO4 with a reducing agent.
Reducing Agent (e.g., Sodium Ascorbate) 5 - 10 equivalents to Cu(II)Maintains copper in the active Cu(I) oxidation state.[8]
Ligand (e.g., THPTA, TBTA) 1 - 5 equivalents to CopperAccelerates the reaction and protects biomolecules from oxidative damage.[9]
Solvent Aqueous buffers (PBS, HEPES), DMSO, DMF, t-BuOH/H2OCo-solvents can be used to solubilize hydrophobic reactants.
Temperature Room TemperatureMild reaction conditions are a key advantage of CuAAC.
Reaction Time 30 minutes - 4 hoursTypically monitored by LC-MS or TLC for completion.[10]
Yield >90%CuAAC reactions are known for their near-quantitative yields.[2][5]

Table 2: Example Reaction Conditions for Peptide Labeling

ComponentConcentration
Alkyne-modified Peptide100 µM
This compound120 µM (1.2 equivalents)
CuSO450 µM
THPTA250 µM (5 equivalents to Cu)
Sodium Ascorbate500 µM (10 equivalents to Cu)
Solvent Phosphate Buffer (pH 7.4)
Incubation 1 hour at 25°C
Expected Yield >95%

Experimental Protocols

Below are detailed protocols for a typical CuAAC reaction involving this compound and a subsequent amidation reaction.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-containing molecule (e.g., a modified peptide or small molecule).

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO/water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Degassed solvents

  • Analytical tools: LC-MS, HPLC, or TLC for reaction monitoring

Procedure:

  • Preparation of Reactants:

    • Dissolve the alkyne-containing molecule in the reaction buffer to the desired concentration (e.g., 1 mM).

    • Dissolve this compound in the reaction buffer to a slightly higher concentration (e.g., 1.2 mM for 1.2 equivalents).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-containing molecule solution and the this compound solution.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture to a final concentration of 1-5 times the copper concentration.

    • Add the CuSO4 solution to the reaction mixture to a final concentration of 50-100 µM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 times the CuSO4 concentration.

    • Gently mix the solution by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored periodically by LC-MS, HPLC, or TLC until the starting materials are consumed.

  • Purification:

    • The crude reaction mixture can be purified using methods appropriate for the product, such as HPLC, size-exclusion chromatography, or solid-phase extraction, to remove the copper catalyst, excess reagents, and byproducts.

Protocol 2: Amide Bond Formation with the Amine Group

This protocol describes the conjugation of the primary amine of the CuAAC product to a carboxylic acid-containing molecule.

Materials:

  • Purified CuAAC product from Protocol 1

  • Carboxylic acid-containing molecule

  • Coupling agents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Purification supplies (e.g., HPLC, silica gel for chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.

  • Coupling Reaction:

    • Dissolve the purified CuAAC product in the anhydrous solvent.

    • Add the activated NHS-ester solution to the solution of the CuAAC product.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Purification:

    • Upon completion, the reaction mixture can be quenched with water and the product extracted with an organic solvent.

    • The final product is then purified by flash chromatography on silica gel or by preparative HPLC.

Mandatory Visualizations

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis cluster_conjugation Further Conjugation (Optional) Alkyne Alkyne-Modified Molecule Reaction_Mix Combine Reactants, CuSO4, Ligand Alkyne->Reaction_Mix Azido_Linker This compound Azido_Linker->Reaction_Mix Add_Ascorbate Add Sodium Ascorbate Reaction_Mix->Add_Ascorbate Incubate Incubate at RT Add_Ascorbate->Incubate Purify Purify Product (e.g., HPLC) Incubate->Purify Analyze Characterize (e.g., LC-MS, NMR) Purify->Analyze Amide_Coupling Amide Coupling (via -NH2 group) Purify->Amide_Coupling Final_Product Final Bifunctional Molecule Amide_Coupling->Final_Product

Caption: Experimental workflow for CuAAC and subsequent conjugation.

PROTAC_MoA cluster_PROTAC PROTAC Action cluster_Process Cellular Process PROTAC PROTAC Molecule (Target Binder - Linker - E3 Ligase Binder) PROTAC->PROTAC Recycled Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->Target_Protein Degraded

Caption: PROTAC mechanism of action for targeted protein degradation.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug discovery, and materials science. As a type of "click chemistry," SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage. A key advantage of this reaction is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving living cells and biomolecules.[1][]

The bifunctional linker, Azido-C1-PEG4-C3-NH2 , is a versatile reagent designed for SPAAC applications. It features a terminal azide group for reaction with a strained alkyne (such as DBCO or BCN) and a terminal primary amine group for conjugation to a molecule of interest via standard amine-reactive chemistries.[3] The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media and provides flexibility to the resulting conjugate.

Key Features of SPAAC with this compound

  • Bioorthogonality: The azide and cyclooctyne groups are largely unreactive with native biological functional groups, ensuring specific ligation.[]

  • Copper-Free: Eliminates the concern of copper cytotoxicity, crucial for in vivo studies.[1]

  • Mild Reaction Conditions: Proceeds efficiently at physiological temperature and pH.

  • High Reaction Rates: The inherent ring strain of cyclooctynes drives the reaction forward. The presence of a PEG linker has been shown to enhance SPAAC reaction rates.[4][5][6]

  • Stable Triazole Linkage: Forms a robust, covalent bond between the conjugated molecules.

Applications

The unique properties of this compound make it suitable for a wide range of applications, including:

  • Bioconjugation: Labeling of proteins, antibodies, nucleic acids, and other biomolecules for imaging, tracking, and functional studies.

  • PROTAC® Synthesis: As a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand in a Proteolysis Targeting Chimera (PROTAC®).[3]

  • Drug Delivery: Conjugation of therapeutic agents to targeting moieties such as antibodies or nanoparticles.

  • Surface Modification: Functionalization of material surfaces for biomedical and diagnostic applications.

Quantitative Data

Azide CompoundCyclooctyne CompoundSolvent/BufferTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
3-azido-L-alanineSulfo-DBCO-aminePBS (pH 7)250.32 - 0.85
1-azido-1-deoxy-β-D-glucopyranosideSulfo-DBCO-amineHEPES (pH 7)370.55 - 1.22
Azide-modified antibodyDBCO-PEG5-trastuzumabHEPES (pH 7)250.18 - 0.37

Data extrapolated from studies on similar azide and DBCO compounds. Actual rates with this compound may vary.

Experimental Protocols

Protocol 1: General Bioconjugation via SPAAC

This protocol describes the conjugation of a DBCO-functionalized molecule (e.g., a protein modified with a DBCO-NHS ester) to a molecule of interest that has been pre-functionalized with this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., DBCO-Protein)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or other suitable amine-free buffer, pH 7.0-7.5. Avoid buffers containing sodium azide.

  • DMSO (anhydrous)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Azido-functionalized Molecule:

    • Conjugate your molecule of interest with this compound using an appropriate chemistry targeting the primary amine. For example, if your molecule has a carboxylic acid, you can use EDC/NHS chemistry to form a stable amide bond.

    • Purify the azido-functionalized molecule to remove any unreacted linker.

  • Preparation of Reagents:

    • Prepare a stock solution of the purified azido-functionalized molecule in the chosen reaction buffer.

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azido-functionalized molecule and the DBCO-functionalized molecule. A typical starting point is to use a 1.5 to 5-fold molar excess of the smaller molecule.

    • If using a DMSO stock of the DBCO-reagent, ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid denaturation of proteins.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[7] Reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 309 nm.[8]

  • Purification of the Conjugate:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Synthesis of a PROTAC® using this compound

This protocol outlines a general workflow for the synthesis of a PROTAC® molecule where this compound serves as the linker. This example assumes a solid-phase synthesis approach.

Materials:

  • Solid support (e.g., Rink amide resin)

  • E3 ligase ligand with a suitable functional group for attachment to the resin (e.g., a carboxylic acid)

  • This compound

  • DBCO-functionalized target protein ligand

  • Standard solid-phase peptide synthesis (SPPS) reagents and solvents (e.g., DMF, DCM, piperidine, HATU, DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Procedure:

  • Resin Loading:

    • Swell the Rink amide resin in DMF.

    • Couple the E3 ligase ligand to the resin using standard coupling conditions (e.g., HATU/DIPEA in DMF).

  • Linker Attachment:

    • Following deprotection of the amine on the resin-bound E3 ligase ligand (if necessary), couple the carboxylic acid end of a suitable bifunctional molecule (to which the azide linker will be attached) or directly couple the amine of this compound if the E3 ligase ligand has a suitable activated ester. Alternatively, the this compound can be attached to the target protein ligand first.

  • SPAAC Reaction on Solid Support:

    • Swell the resin with the attached E3 ligase-linker-azide construct in a suitable solvent like DMF.

    • Add a solution of the DBCO-functionalized target protein ligand (typically 2-3 equivalents) in DMF to the resin.

    • Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction completion by taking a small sample of the resin and analyzing the supernatant for the disappearance of the DBCO-ligand via LC-MS.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the PROTAC® from the solid support and remove any protecting groups.

  • Purification:

    • Precipitate the crude PROTAC® in cold diethyl ether and centrifuge to collect the solid.

    • Purify the crude product by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC® molecule by LC-MS and NMR.

Visualizations

SPAAC_Reaction_Workflow General Workflow for SPAAC Bioconjugation cluster_0 Reactant Preparation cluster_1 Functionalization cluster_2 SPAAC Reaction cluster_3 Purification & Analysis Molecule_A Molecule of Interest (A) Linker This compound Azido_A Azido-Functionalized Molecule A Linker->Azido_A Amine-reactive conjugation Molecule_B Molecule to be Conjugated (B) (e.g., Protein, Dye) DBCO_Reagent DBCO-NHS Ester DBCO_B DBCO-Functionalized Molecule B DBCO_Reagent->DBCO_B NHS ester conjugation Reaction_Mix Mix Azido-A and DBCO-B (Physiological pH, Temp.) Azido_A->Reaction_Mix DBCO_B->Reaction_Mix Purification Purification (e.g., SEC, Dialysis) Reaction_Mix->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis Final_Product Final Conjugate (A-Triazole-B) Analysis->Final_Product

Caption: General workflow for bioconjugation using SPAAC.

PROTAC_Synthesis_Workflow Workflow for Solid-Phase PROTAC Synthesis via SPAAC Start Solid Support (Resin) Couple_E3 Couple E3 Ligand to Resin Start->Couple_E3 E3_Ligand E3 Ligase Ligand E3_Ligand->Couple_E3 Resin_E3 Resin-E3 Ligand Couple_E3->Resin_E3 Couple_Linker Couple Azide Linker Resin_E3->Couple_Linker Linker This compound Linker->Couple_Linker Resin_E3_Linker Resin-E3-Linker-N3 Couple_Linker->Resin_E3_Linker SPAAC SPAAC Reaction Resin_E3_Linker->SPAAC DBCO_Ligand DBCO-Target Ligand DBCO_Ligand->SPAAC Resin_PROTAC Resin-PROTAC SPAAC->Resin_PROTAC Cleavage Cleavage from Resin Resin_PROTAC->Cleavage Crude_PROTAC Crude PROTAC Cleavage->Crude_PROTAC Purification HPLC Purification Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: Solid-phase synthesis workflow for a PROTAC® using SPAAC.

Safety and Handling

Azido compounds are potentially explosive and should be handled with care. Avoid heating, friction, and shock. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for the Synthesis of E3 Ligase Ligands using Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and application of E3 ligase ligands utilizing the bifunctional linker, Azido-C1-PEG4-C3-NH2. This linker is a valuable tool in the construction of Proteolysis Targeting Chimeras (PROTACs), a class of molecules designed to induce the degradation of specific target proteins.

Introduction to PROTACs and the Role of this compound

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to tag the POI for degradation.[1][2]

The this compound linker is a flexible, polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG component enhances the solubility and can improve the cell permeability of the final PROTAC molecule.[3] The linker possesses two distinct functional groups for sequential conjugation:

  • An amine (-NH2) group : This allows for the attachment of an E3 ligase ligand, such as pomalidomide or a VHL ligand, typically through an amide bond formation or a nucleophilic aromatic substitution (SNAr) reaction.

  • An azide (-N3) group : This group is designed for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the POI-binding ligand.[4]

Signaling Pathway: The Ubiquitin-Proteasome System

The efficacy of PROTACs is entirely dependent on the cellular machinery of the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway that are co-opted by PROTACs.

UPS_pathway cluster_activation Ubiquitin Activation and Transfer cluster_ligation PROTAC-Mediated Ligation cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System Pathway hijacked by a PROTAC.

Experimental Protocols

This section provides detailed protocols for the two key steps in synthesizing a PROTAC using the this compound linker: conjugation to an E3 ligase ligand and subsequent "click chemistry" with a POI ligand.

Protocol 1: Synthesis of Pomalidomide-Azido-C1-PEG4-C3 Linker Intermediate

This protocol describes the synthesis of an intermediate where the this compound linker is conjugated to a pomalidomide precursor, 4-fluorothalidomide, via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Fluorothalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add this compound (1.1 equivalents) and DIPEA (3 equivalents).

  • Heat the reaction mixture to 90-130 °C and stir for 16-24 hours. The optimal temperature may need to be determined empirically, with higher temperatures generally leading to higher yields for primary amines.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the Pomalidomide-Azido-C1-PEG4-C3 linker intermediate.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the Pomalidomide-Azido-C1-PEG4-C3 intermediate with an alkyne-functionalized POI ligand.

Materials:

  • Pomalidomide-Azido-C1-PEG4-C3 linker intermediate (from Protocol 1)

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • tert-Butanol

  • Water

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Preparative reverse-phase HPLC system

Procedure:

  • Dissolve the Pomalidomide-Azido-C1-PEG4-C3 linker intermediate (1 equivalent) and the alkyne-functionalized POI ligand (1-1.2 equivalents) in a mixture of tert-butanol and water (or another suitable solvent system like DMSO/DCM).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • In another vial, prepare a solution of CuSO4·5H2O (0.1 equivalents) and THPTA or TBTA (0.1 equivalents) in water.

  • Add the copper sulfate/ligand solution to the reaction mixture containing the azide and alkyne.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DMSO and filter to remove any solids.

  • Purify the crude PROTAC by preparative reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterize the final PROTAC by ¹H NMR, HRMS, and analytical HPLC to confirm purity.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using the this compound linker.

PROTAC_Workflow start Start synthesis1 Synthesis of Pomalidomide-Azido-Linker (Protocol 1) start->synthesis1 synthesis2 Synthesis of Alkyne-POI Ligand start->synthesis2 click_chem PROTAC Synthesis via CuAAC (Protocol 2) synthesis1->click_chem synthesis2->click_chem purification Purification (HPLC) click_chem->purification characterization Characterization (NMR, MS, HPLC) purification->characterization biochemical_assay Biochemical Assays (e.g., Binding Affinity) characterization->biochemical_assay cellular_assay Cellular Assays (e.g., Western Blot for Degradation) characterization->cellular_assay data_analysis Data Analysis (DC50, Dmax) biochemical_assay->data_analysis cellular_assay->data_analysis end End data_analysis->end

Caption: General workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of newly synthesized PROTACs is typically evaluated by measuring their ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation observed). The following table provides a template for summarizing such data.

PROTAC IDE3 Ligase LigandPOI LigandLinkerDC50 (nM)Dmax (%)Cell Line
PROTAC-1PomalidomideExample-AlkyneAzido-C1-PEG4-C3ValueValueCell Line
PROTAC-2VHL LigandExample-AlkyneAzido-C1-PEG4-C3ValueValueCell Line

Note: Specific DC50 and Dmax values are highly dependent on the specific POI ligand, E3 ligase ligand, and the cell line used. The values in this table should be replaced with experimentally determined data. For instance, a selective CDK6 PROTAC degrader, CP-10, which incorporates a pomalidomide-based cereblon ligand and a 1-unit PEG linker, induces the degradation of CDK6 with a DC50 of 2.1 nM.[6] In another example, novel pomalidomide-based PROTACs targeting EGFR showed potent cytotoxic activity, with one compound effectively degrading the EGFR protein with a Dmax of 96% at 72 hours.[7]

Logical Relationship of PROTAC Components

The successful design of a PROTAC relies on the careful selection and connection of its three constituent parts. The diagram below illustrates the logical relationship and modularity of PROTAC synthesis.

PROTAC_Components E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker This compound (Bifunctional Linker) E3_Ligand->Linker Amine Reaction PROTAC Functional PROTAC Linker->PROTAC POI_Ligand POI Ligand (Alkyne-modified) POI_Ligand->Linker Azide (Click Chemistry)

Caption: Modular assembly of a PROTAC molecule.

By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize the this compound linker to synthesize novel PROTACs for targeted protein degradation and advance their drug discovery efforts.

References

Application Notes and Protocols for Attaching Azido-C1-PEG4-C3-NH2 to a Target Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical conjugation of the heterobifunctional linker, Azido-C1-PEG4-C3-NH2, to a target protein inhibitor. This process is a critical step in the development of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where the linker connects a target-binding molecule to an E3 ligase ligand.[1][2] The protocols outlined below cover the initial conjugation of the linker to the inhibitor and subsequent bioorthogonal "click" chemistry reactions.

The this compound linker is a versatile tool in drug discovery and chemical biology.[3] It features a terminal primary amine for covalent attachment to a molecule of interest and a terminal azide group for subsequent conjugation via click chemistry.[1][3] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5][6]

Overview of the Conjugation Strategy

The overall strategy involves a two-step process:

  • Amide Bond Formation: The primary amine of the this compound linker is covalently attached to a carboxylic acid group on the target protein inhibitor through the formation of a stable amide bond. This reaction typically requires the activation of the carboxylic acid.

  • Bioorthogonal Click Chemistry: The azide group on the now inhibitor-linker conjugate is then used for a highly specific and efficient click chemistry reaction.[7][8] This allows for the attachment of a second molecule containing a compatible reactive group, such as an alkyne or a strained cyclooctyne.[1][9] This application note will cover both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[7]

Experimental Workflow

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Click Chemistry Inhibitor (with -COOH) Inhibitor (with -COOH) Activate -COOH Activate -COOH Inhibitor (with -COOH)->Activate -COOH This compound This compound Amide Bond Formation Amide Bond Formation This compound->Amide Bond Formation Activate -COOH->Amide Bond Formation Inhibitor-PEG-Azide Inhibitor-PEG-Azide Amide Bond Formation->Inhibitor-PEG-Azide Click Reaction Click Reaction Inhibitor-PEG-Azide->Click Reaction Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Click Reaction Final Conjugate Final Conjugate Click Reaction->Final Conjugate G cluster_0 Inhibitor-COOH Inhibitor-COOH Amide_Bond Inhibitor-CO-NH-Linker-N3 Inhibitor-COOH->Amide_Bond Linker-NH2 H2N-Linker-N3 Linker-NH2->Amide_Bond EDC_NHS EDC, NHS p2 Byproducts + Byproducts Amide_Bond->Byproducts p1 p1->p2 G cluster_0 Inhibitor-Azide Inhibitor-Linker-N3 Triazole Inhibitor-Linker-Triazole-R Inhibitor-Azide->Triazole Alkyne-Molecule R-C≡CH Alkyne-Molecule->Triazole Cu_Ascorbate Cu(I), Ascorbate p2 p1 p1->p2 G cluster_0 Inhibitor-Azide Inhibitor-Linker-N3 Triazole Inhibitor-Linker-Triazole-R Inhibitor-Azide->Triazole Strained-Alkyne Strained Alkyne-R Strained-Alkyne->Triazole No_Catalyst No Catalyst p2 p1 p1->p2

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are novel therapeutic modalities that induce the degradation of specific target proteins. The synthesis of these heterobifunctional molecules, particularly those incorporating linker chemistries such as Azido-C1-PEG4-C3-NH2, often results in a mixture of the desired product, unreacted starting materials, and reaction byproducts. Effective purification is therefore a critical step to isolate the pure PROTAC for subsequent biological evaluation. The presence of the polyethylene glycol (PEG) linker in the this compound moiety can influence the physicochemical properties of the final PROTAC, impacting its solubility and chromatographic behavior.

These application notes provide an overview of common purification strategies and detailed protocols for the purification of PROTACs synthesized using the this compound linker. The methodologies described are based on established chromatographic techniques and are intended to serve as a guide for researchers in the field of targeted protein degradation.

Purification Strategies Overview

The purification of PROTACs, especially those with PEG linkers, often requires a multi-step approach to achieve high purity. The choice of purification technique depends on the specific chemical properties of the PROTAC, including its polarity, size, and charge. Common strategies include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used and effective method for purifying PROTACs based on their hydrophobicity.[][2][3][4] The C18 and C4 columns are commonly employed.[2][3]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size and can be useful for removing smaller impurities or aggregates.[][5]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective if the PROTAC and its impurities have distinct charge properties.[][6][7][8][9][10]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under non-denaturing conditions, which can be advantageous for maintaining the integrity of certain PROTACs.[11][12][13][14][15]

The this compound linker imparts a degree of hydrophilicity to the PROTAC molecule due to the PEG chain. This property should be considered when developing the purification method.

Experimental Workflow for PROTAC Purification

A typical workflow for the purification and analysis of a PROTAC synthesized using an azide-PEG linker via click chemistry is outlined below.

PROTAC Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Synthesis PROTAC Synthesis (e.g., Click Chemistry) Crude_Mixture Crude Reaction Mixture Synthesis->Crude_Mixture Reaction Completion RP_HPLC Primary Purification (Reverse-Phase HPLC) Crude_Mixture->RP_HPLC Loading SEC Optional Polishing Step (Size Exclusion Chromatography) RP_HPLC->SEC Fraction Collection & Pooling Purity_Analysis Purity Assessment (Analytical HPLC) RP_HPLC->Purity_Analysis Purified Fractions (Directly) SEC->Purity_Analysis Purified Fractions Identity_Confirmation Identity Confirmation (LC-MS/MS) Purity_Analysis->Identity_Confirmation Purity >95% Final_Product Pure PROTAC Identity_Confirmation->Final_Product Confirmed Identity

Caption: A generalized workflow for the purification and analysis of PROTACs.

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This is the most common and generally effective method for the primary purification of PROTACs.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 or C4 preparative column (e.g., 10 µm particle size, 19 x 250 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Acetonitrile

  • Solvents for sample preparation (e.g., DMSO, Acetonitrile/Water)

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO). If the sample is not fully soluble, a mixture of acetonitrile and water can be used. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the PROTAC using a linear gradient of Mobile Phase B. A typical gradient is shown in the table below. The optimal gradient may need to be determined empirically based on the hydrophobicity of the specific PROTAC.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks. The peak corresponding to the PROTAC should be collected.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to determine the purity and identity of the PROTAC.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PROTAC as a solid.

Table 1: Example RP-HPLC Gradient for PROTAC Purification

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
095515
595515
3559515
4059515
4195515
5095515
Protocol 2: Analytical Purity Assessment

This protocol is used to determine the purity of the final PROTAC product.

Instrumentation and Materials:

  • Analytical HPLC or UPLC system with a UV detector

  • C18 analytical column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Prepare a solution of the purified PROTAC in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample onto the analytical column and run a fast gradient to assess purity.

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Table 2: Example Analytical HPLC Gradient

Time (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
09551.0
19551.0
105951.0
125951.0
12.19551.0
159551.0
Protocol 3: Identity Confirmation by LC-MS/MS

This protocol confirms the molecular weight of the purified PROTAC.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or time-of-flight mass spectrometer)

  • Analytical C18 column

  • Mobile phases as described for analytical HPLC

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified PROTAC (e.g., 10-100 µg/mL) in a suitable solvent.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The liquid chromatography separates the PROTAC from any remaining impurities before it enters the mass spectrometer.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak corresponding to the calculated molecular weight of the PROTAC. Fragmentation analysis (MS/MS) can provide further structural confirmation.

Logical Relationships in Purification Strategy

The selection of a purification strategy is a logical process based on the properties of the PROTAC and the impurities present.

Purification Strategy Logic Start Crude PROTAC Mixture Hydrophobicity_Check Significant Difference in Hydrophobicity? Start->Hydrophobicity_Check Size_Check Significant Difference in Size? Hydrophobicity_Check->Size_Check No RP_HPLC Use Reverse-Phase HPLC Hydrophobicity_Check->RP_HPLC Yes Charge_Check Significant Difference in Charge? Size_Check->Charge_Check No SEC Use Size Exclusion Chromatography Size_Check->SEC Yes IEX Use Ion Exchange Chromatography Charge_Check->IEX Yes Multi_Step Consider Multi-Step Purification Charge_Check->Multi_Step No Pure_PROTAC Pure PROTAC RP_HPLC->Pure_PROTAC SEC->Pure_PROTAC IEX->Pure_PROTAC Multi_Step->Pure_PROTAC

Caption: Decision tree for selecting a PROTAC purification strategy.

Data Presentation

Table 3: Summary of Purification and Analysis Data

PROTAC Batch IDSynthesis MethodPrimary PurificationPurity by HPLC (%)Identity (Observed Mass)Yield (mg)
PROTAC-PEG4-001CuAAC Click ChemistryRP-HPLC (C18)98.5[M+H]+ found25
PROTAC-PEG4-002CuAAC Click ChemistryRP-HPLC (C18)97.2[M+H]+ found31
PROTAC-PEG4-003SPAAC Click ChemistryRP-HPLC (C4)99.1[M+H]+ found18

Conclusion

The purification of PROTACs synthesized with the this compound linker can be effectively achieved using standard chromatographic techniques, with reverse-phase HPLC being the most common and robust method. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop and optimize their purification workflows, leading to the isolation of high-purity PROTACs for downstream applications in drug discovery and development. Analytical techniques such as HPLC and LC-MS/MS are essential for verifying the purity and identity of the final product.

References

Application Notes and Protocols for the Characterization of Azido-C1-PEG4-C3-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-C1-PEG4-C3-NH2 is a heterobifunctional polyethylene glycol (PEG) linker containing an azide and a primary amine functional group. These linkers are valuable tools in bioconjugation, drug delivery, and proteomics research, enabling the precise connection of molecules.[1][2][3][4][5][6] The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly specific and efficient method for conjugation.[7][8][9] The primary amine can be used for conventional bioconjugation techniques, such as reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[10][11][12]

Thorough characterization of this compound conjugates is crucial to ensure the identity, purity, and functionality of the final product. This document provides detailed application notes and protocols for the analytical techniques used to characterize these conjugates.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound.[1][2][4][13][14] Both ¹H and ¹³C NMR are essential for confirming the presence of the key structural motifs.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard ¹H acquisition

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation. Phase and baseline correct the spectrum.

  • Spectral Interpretation: Identify the characteristic proton signals corresponding to the PEG backbone, the methylene protons adjacent to the azide and amine groups, and the propyl and methyl linkers. The integration of these signals can be used to confirm the structure and assess purity.[12][14][15]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Standard ¹³C acquisition with proton decoupling

    • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Process the FID similarly to the ¹H NMR data.

  • Spectral Interpretation: Identify the carbon signals for the PEG backbone and the carbons associated with the azide and amine functionalities.[16][17][18]

2D NMR (HSQC) Spectroscopy:

For unambiguous assignment of proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This correlates directly bonded ¹H and ¹³C nuclei.[3][5][19]

Technique Parameter Expected Value/Observation
¹H NMR Chemical Shift (δ)PEG backbone: ~3.6 ppm; -CH₂-N₃: ~3.4 ppm; -CH₂-NH₂: ~2.8-3.0 ppm
IntegrationRelative integrals of protons should match the number of protons in each part of the molecule.
¹³C NMR Chemical Shift (δ)PEG backbone: ~70 ppm; -CH₂-N₃: ~50 ppm; -CH₂-NH₂: ~40 ppm
Purity (qNMR) Purity (%)>95% (determined by comparing the integral of a characteristic analyte peak to that of a certified internal standard)[2][4][11][13]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound conjugate, confirming its identity and purity.[20] Electrospray ionization (ESI) is a common technique for this type of molecule.[20]

ESI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the conjugate (1-10 µg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.

  • Instrument Parameters (Direct Infusion):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-150 °C

    • Desolvation Temperature: 250-350 °C

  • Data Analysis: The resulting mass spectrum will show the protonated molecule [M+H]⁺ and potentially other adducts (e.g., [M+Na]⁺). The measured mass should be compared to the calculated theoretical mass.

LC-MS/MS for Conjugate Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to analyze the purity of the conjugate and to identify any impurities or degradation products.[21][22][23]

Technique Parameter Expected Value
ESI-MS [M+H]⁺Calculated: 291.21; Observed: 291.2 ± 0.1
LC-MS Purity (%)>95% (based on the area of the main peak in the total ion chromatogram)
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the this compound conjugate.[] Since the PEG backbone lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often necessary for accurate quantification.[6][][25] Alternatively, if the conjugate is attached to a UV-active molecule, UV detection can be used.[26][27]

Reversed-Phase HPLC Protocol (with UV detection after derivatization):

  • Derivatization (for amine quantification): React the amine group with a UV-active labeling agent (e.g., a compound with a naphthyl group).[27]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 220 nm).[27]

  • Purity Calculation: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks.

Technique Parameter Expected Value
RP-HPLC Purity (%)>95%
Retention TimeDependent on the specific conjugate and HPLC conditions.

Functional Group Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive method to confirm the presence of the key functional groups (azide and amine) in the conjugate.[28][29]

FTIR Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Look for the characteristic stretching vibrations of the azide (~2100 cm⁻¹) and N-H bonds of the primary amine (~3300-3500 cm⁻¹).[28]

Functional Group Characteristic FTIR Absorption (cm⁻¹)
Azide (N₃)~2100 (sharp, strong)
Amine (N-H)~3300-3500 (broad)
Quantification of Amine Groups (TNBSA Assay)

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method for the quantification of primary amines.[30][31][32][33][34]

TNBSA Assay Protocol:

  • Reagents:

    • 0.1 M Sodium Bicarbonate Buffer, pH 8.5

    • 0.01% (w/v) TNBSA solution (freshly prepared in the bicarbonate buffer)

    • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

    • 1 N Hydrochloric Acid (HCl)

  • Standard Curve: Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine or the this compound if its purity is known).

  • Procedure: a. To 0.5 mL of the sample or standard in the bicarbonate buffer, add 0.25 mL of the 0.01% TNBSA solution. b. Incubate at 37°C for 2 hours.[31][32] c. Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to stop the reaction.[31][32] d. Measure the absorbance at 335 nm.[30][31][32]

  • Calculation: Determine the concentration of amine groups in the sample by comparing its absorbance to the standard curve.

Parameter Expected Value
Amine ConcentrationShould correspond to the theoretical concentration of the prepared sample.
Quantification of Azide Groups (Click Chemistry Assay)

The functionality of the azide group can be confirmed and quantified by reacting it with an alkyne-containing fluorescent dye via a copper-catalyzed click reaction. The increase in fluorescence is proportional to the amount of azide.[7][8][35]

Click Chemistry Assay Protocol:

  • Reagents:

    • Alkyne-fluorophore (e.g., alkyne-TAMRA)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Buffer (e.g., PBS, pH 7.4)

  • Procedure: a. In a microplate well, combine the this compound sample, the alkyne-fluorophore, CuSO₄, and THPTA. b. Initiate the reaction by adding freshly prepared sodium ascorbate. c. Incubate at room temperature for 30-60 minutes, protected from light.[10] d. Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Calculation: Quantify the azide concentration by comparing the fluorescence signal to a standard curve prepared with a known concentration of an azide-containing compound.

Parameter Expected Value
Azide ConcentrationShould correspond to the theoretical concentration of the prepared sample.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_functional_assays Functional Assays synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, HSQC) purification->nmr Identity & Purity ms Mass Spectrometry (ESI-MS, LC-MS) purification->ms Molecular Weight hplc HPLC (Purity) purification->hplc Purity ftir FTIR (Functional Groups) purification->ftir Functional Groups tnbsa TNBSA Assay (Amine Quantification) purification->tnbsa Amine Functionality click Click Chemistry Assay (Azide Quantification) purification->click Azide Functionality

Caption: Experimental workflow for the characterization of this compound.

analytical_techniques cluster_structural Structural Analysis cluster_purity Purity Assessment cluster_functionality Functional Group Analysis structure Molecular Structure mw Molecular Weight purity Purity functional_groups Functional Groups nmr NMR nmr->structure nmr->purity ms Mass Spec ms->mw hplc HPLC hplc->purity ftir FTIR ftir->functional_groups assays Functional Assays assays->functional_groups

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-C1-PEG4-C3-NH2 reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving the bifunctional linker Azido-C1-PEG4-C3-NH2.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Q1: How should I store and handle this compound?

A: Upon receipt, it is recommended to store the reagent desiccated at -20°C.[1][2] Many PEG reagents are low-melting solids or viscous liquids that can be difficult to weigh accurately.[2][3] To facilitate handling, you can prepare a stock solution in an anhydrous water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4] Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation, which can compromise the reactive ends of the linker.[2][4]

Q2: What are the main reactive groups on this linker and what are their primary reactions?

A: this compound is a heterobifunctional linker with two key reactive groups:

  • Primary Amine (-NH2): This group readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide esters, NHS esters) to form stable amide bonds. This is a common method for labeling proteins, surfaces, or molecules containing carboxyl groups.[5][6][7]

  • Azide (-N3): This group is used for "click chemistry." It can undergo a highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[8] SPAAC is often preferred for biological applications as it avoids the use of a potentially toxic copper catalyst.[9][10]

Section 2: Troubleshooting Amine Coupling Reactions (e.g., EDC/NHS Chemistry)

Q3: I am seeing very low yield when coupling the amine group of the linker to my carboxylated molecule using EDC and NHS. What are the common causes?

A: Low yields in EDC/NHS couplings are frequently traced back to issues with reaction conditions, buffers, or reagent stability. The most common culprits include:

  • Inappropriate pH: The reaction is a two-step process, with each step having a different optimal pH.[1]

  • Wrong Buffer Choice: Buffers containing primary amines will compete with the linker for reaction with your activated molecule.[1][3][4]

  • Hydrolysis of Reagents: Both the EDC activator and the resulting NHS-ester are sensitive to moisture and can hydrolyze, rendering them inactive.[4][11]

  • Suboptimal Reagent Ratios: Insufficient amounts of activating agents (EDC/NHS) can lead to incomplete activation of your target molecule.

Below is a troubleshooting workflow to diagnose issues with amine coupling.

Caption: Troubleshooting workflow for low-yield amine coupling reactions.

Q4: What are the optimal pH and buffer conditions for a two-step EDC/NHS reaction?

A: For optimal results, a two-step pH adjustment is recommended.

  • Activation Step: The activation of carboxylic acids by EDC and NHS is most efficient at a pH between 4.5 and 7.2, with pH 5.0-6.0 being ideal.[1][2][3]

  • Coupling Step: The reaction of the resulting NHS-ester with the primary amine of the PEG linker is most efficient at a pH between 7 and 9.[1][11] For best results, adjust the pH of the reaction mixture to 7.2-7.5 immediately before adding the this compound linker.[1][2]

Use non-amine-containing buffers such as MES for the activation step and then switch to a buffer like PBS, HEPES, or borate for the coupling step.[1][3] Avoid buffers like Tris and glycine, as they contain primary amines that will compete in the reaction.[4]

ParameterActivation StepCoupling StepCitation
Optimal pH 5.0 - 6.07.2 - 8.0[1][2][3]
Recommended Buffers MES (or other non-amine, non-carboxy buffer)PBS, HEPES, Borate, Carbonate[1][3]
Buffers to Avoid Tris, Glycine, or any buffer with primary aminesTris, Glycine, or any buffer with primary amines[1][4]
Caption: Recommended Reaction Conditions for Amine Coupling (EDC/NHS).
Section 3: Troubleshooting Azide Coupling Reactions (Click Chemistry)

Q5: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction has a low yield. What could be the problem?

A: While CuAAC is generally robust, low yields can occur due to several factors:

  • Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) species in solution.[11] Ensure a sufficient amount of a reducing agent, like sodium ascorbate, is present to maintain the copper in its active state.[11]

  • Ligand Issues: A copper-stabilizing ligand, such as THPTA, is often required to prevent copper precipitation and enhance reaction efficiency, especially in aqueous buffers.

  • Copper Chelation: If your substrate molecule contains groups that can chelate copper (like free amines or thiols), it can inhibit the catalyst.[12] The free amine on the this compound linker itself could potentially interact with the copper catalyst.

  • Reagent Purity: Impurities in either the azide or alkyne starting materials can interfere with the reaction.

Q6: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the reaction is slow or incomplete. How can I improve the yield?

A: SPAAC efficiency is highly dependent on the structure of the strained alkyne and the reaction conditions.

  • Alkyne Reactivity: The reaction rate varies significantly between different strained alkynes (e.g., DBCO, BCN, DIFO).[13][14] Ensure you are using a sufficiently reactive alkyne for your application and allow adequate reaction time.

  • pH and Buffer Effects: SPAAC reaction rates can be influenced by pH and buffer composition.[15] Some studies show that higher pH values can increase reaction rates.[15] The choice of buffer can also have a significant impact; for example, reactions in HEPES buffer have been observed to be faster than in PBS.[15][16]

  • Steric Hindrance: Significant steric bulk near the azide or alkyne functional groups can slow down the reaction. The PEG4 chain on the linker provides good spacing, but hindrance on the reaction partner should be considered.

  • Azide Stability: While generally stable, the azide group can be degraded by certain reducing agents like TCEP. If a reducing agent is required in your workflow (e.g., for reducing disulfide bonds), DTT is reported to be more compatible with azides than TCEP.[13]

ParameterCuAAC (Copper-Catalyzed)SPAAC (Strain-Promoted)Citation
Catalyst Copper(I), often from CuSO₄ + Sodium AscorbateNone (driven by ring strain)[11][17]
Typical pH Range 4 - 12 (very tolerant)5 - 10 (rate can be pH-dependent)[15][18]
Key Considerations - Ensure sufficient reducing agent. - Use a stabilizing ligand (e.g., THPTA). - Potential for copper toxicity/chelation.- Reaction rate depends on alkyne structure (DBCO, BCN, etc.). - Buffer type can influence kinetics. - Avoid incompatible reducing agents (e.g., TCEP).[11][12][13][15]
Caption: Comparison of Azide Coupling Reaction Conditions.

Below is a diagram illustrating the two main "click chemistry" pathways for the azide group.

Caption: Reaction pathways for azide "click chemistry".

Experimental Protocols

Protocol 1: General Procedure for EDC/NHS Amine Coupling

This protocol describes the coupling of the amine group on this compound to a molecule or surface containing carboxylic acid groups.

  • Reagent Preparation:

    • Equilibrate all reagents, including the this compound linker, EDC, and NHS, to room temperature before opening the vials.[1][4]

    • Prepare stock solutions of EDC and NHS immediately before use in an appropriate anhydrous solvent (e.g., DMSO, DMF) or activation buffer.[4] Do not store these solutions, as the reagents are moisture-sensitive.[4]

    • Dissolve the carboxylated substrate in an amine-free activation buffer (e.g., 0.1 M MES, pH 5.0-6.0).

  • Activation of Carboxylic Acids:

    • Add EDC and NHS to the solution of the carboxylated substrate. A molar excess (typically 2-5 fold) of EDC/NHS over the number of carboxyl groups is recommended to ensure efficient activation.

    • Incubate for 15-30 minutes at room temperature.[1][2]

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine coupling buffer (e.g., PBS).[1][2]

    • Immediately add the this compound linker to the activated substrate solution. The molar ratio of the linker to the substrate should be optimized for the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11]

  • Quenching:

    • Quench the reaction by adding an amine-containing buffer such as Tris or a solution of hydroxylamine.[1][3] This will hydrolyze any unreacted NHS-esters.

  • Purification:

    • Remove unreacted linker and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or gel filtration.[4][5]

Below is a diagram of the EDC/NHS reaction pathway.

G COOH R-COOH (Carboxylic Acid) Intermediate O-acylisourea intermediate (unstable) COOH->Intermediate + EDC EDC EDC NHS NHS NHS_Ester R-CO-NHS (NHS Ester) Intermediate->NHS_Ester + NHS Product R-CONH-PEG-Azide (Final Conjugate) NHS_Ester->Product + Linker (pH 7-8) Hydrolysis Hydrolysis (Side Reaction) NHS_Ester->Hydrolysis + H2O (high pH) PEG_Amine H2N-PEG-Azide (Linker) PEG_Amine->Product

Caption: The reaction pathway for EDC/NHS-mediated amine coupling.

Protocol 2: General Procedure for CuAAC Reaction
  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule and the this compound linker in a suitable solvent (e.g., water, DMSO, or a mixture).

    • Prepare fresh stock solutions:

      • Copper(II) sulfate (CuSO₄) in water.

      • Sodium ascorbate in water (prepare immediately before use to prevent oxidation).

      • A copper ligand (e.g., THPTA) in water, if needed.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne substrate and the azide linker (typically in a 1:1 to 1.5:1 molar ratio).

    • Add the copper ligand, followed by the CuSO₄ solution. The final copper concentration is typically in the range of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 2-5 fold molar excess over copper).

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1 to 24 hours. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the product to remove the copper catalyst and unreacted starting materials. This can be achieved using chromatography (e.g., SEC, reverse phase) or by using a copper-chelating resin.

Protocol 3: General Procedure for SPAAC Reaction
  • Reagent Preparation:

    • Dissolve the strained alkyne-containing molecule (e.g., DBCO-modified) and the this compound linker in a reaction buffer compatible with your substrate (e.g., PBS, HEPES at pH 7.4).

  • Reaction Setup:

    • Combine the strained alkyne and the azide linker in the reaction vessel. A slight molar excess (1.1 to 2 fold) of one reagent may be used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C.[15] Reaction times can vary from minutes to several hours, depending on the reactivity of the strained alkyne.[17] Monitor the reaction by an appropriate analytical method.

  • Purification:

    • As this reaction does not use a catalyst, purification is often simpler and focuses on removing any excess unreacted starting material. SEC, dialysis, or HPLC are common methods.

References

Technical Support Center: Optimizing PEG Linkers in PROTAC® Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) linkers.

Troubleshooting Guide

Issue 1: Low or No Target Protein Degradation

You have synthesized a series of PROTACs with varying PEG linker lengths, but you observe minimal or no degradation of your target protein.

Possible Causes and Solutions:

  • Suboptimal Linker Length: The linker may be too short, causing steric hindrance and preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[1][2]

    • Solution: Synthesize and test a broader range of linker lengths. It is often beneficial to start with longer linkers to test the compatibility between the E3 ligase and the protein of interest (POI) before moving to shorter, potentially more optimal lengths.[3] A common starting point for PEG linker length is between 5 and 15 atoms.[]

  • Incorrect Attachment Point: The linker attachment site on either the target protein ligand or the E3 ligase ligand can significantly impact degradation efficiency.[2][5]

    • Solution: Analyze the crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment that are less likely to disrupt binding.[2] If multiple potential attachment points exist, synthesize and test PROTACs with the linker conjugated at different positions.

  • Poor Cell Permeability: PROTACs are large molecules, and poor cell permeability can prevent them from reaching their intracellular targets.[1][6] While PEG linkers can improve solubility, their flexibility can also impact permeability.[7][8][9]

    • Solution: Assess the physicochemical properties of your PROTACs. Consider incorporating more rigid or cyclic moieties into the linker to improve its conformational stability and potentially enhance cell permeability.[5][] Additionally, performing a cell permeability assay can confirm this issue.

  • Ternary Complex Instability: Even if the linker length is appropriate, the overall conformation of the ternary complex may not be productive for ubiquitination.[5][11]

    • Solution: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the cooperativity of ternary complex formation. Positive cooperativity is often associated with more potent degradation.[12]

Experimental Workflow for Troubleshooting Low Degradation:

Caption: Troubleshooting workflow for low PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the ideal PEG linker length for a PROTAC?

There is no universally ideal PEG linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][5] However, a common starting point for optimization is a linker length of 5-15 atoms.[] The optimal length must be determined empirically for each new PROTAC system.

Q2: How does PEG linker length affect PROTAC potency?

Linker length is a critical determinant of PROTAC potency as it dictates the geometry of the ternary complex.[13]

  • Too Short: A short linker can lead to steric clashes between the target protein and the E3 ligase, preventing simultaneous binding.[1][2]

  • Too Long: An excessively long linker may result in an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][2] It can also lead to reduced selectivity and poorer pharmacokinetic properties.[][13]

  • Optimal Length: The optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.[14]

Q3: Besides length, what other properties of a PEG linker should I consider?

While length is a primary focus, other properties of PEG linkers are also important:

  • Flexibility: PEG linkers are highly flexible, which can be advantageous for allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[2][7] However, excessive flexibility can be entropically unfavorable.[5]

  • Solubility: PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these large compounds.[7][9][15]

  • Metabolic Stability: Linear ether chains in PEG linkers can be susceptible to oxidative metabolism.[5][7] For in vivo applications, it may be necessary to consider more metabolically stable linker compositions.

Q4: Can I use computational modeling to predict the optimal linker length?

Yes, computational modeling and molecular dynamics simulations are increasingly being used to predict the structure and stability of ternary complexes.[11][16][17][18] These methods can help rationalize the activity of different linker lengths and guide the design of new PROTACs, potentially reducing the amount of empirical trial-and-error synthesis required.[11][19]

PROTAC Ternary Complex Formation Pathway:

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Azido-C1-PEG4-C3-NH2 in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-C1-PEG4-C3-NH2. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional linker containing a primary amine (-NH2) and an azide (-N3) group, connected by a PEG4 spacer. The primary amine is typically used for conjugation to molecules with amine-reactive groups (like NHS esters), while the azide is used for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Q2: What is the primary intended reaction for the amine group on this linker?

The terminal primary amine is designed to react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[3][] This is a common method for labeling proteins, antibodies, or other biomolecules that have available carboxyl groups activated as NHS esters.

Q3: What is the primary intended reaction for the azide group?

The azide group is intended for use in azide-alkyne cycloaddition reactions, a type of "click chemistry".[5][6][7] This allows for the efficient and specific covalent linkage to molecules containing an alkyne group.[1]

Q4: What are the most common side reactions to be aware of when using this linker?

The most common side reactions are associated with the two functional ends of the molecule:

  • Hydrolysis of the activated ester (e.g., NHS ester) on the molecule you are conjugating to the amine. This is a competing reaction to the desired amide bond formation.[3][][8]

  • Reduction of the azide group. The azide group can be reduced to a primary amine under certain conditions, rendering it inactive for click chemistry.[9][10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during bioconjugation with this compound.

Issue 1: Low Conjugation Efficiency (Amine Reaction)

Symptom: You observe a low yield of your desired conjugate after reacting this compound with an NHS-ester activated biomolecule.

Possible Cause: The primary cause is often the hydrolysis of the NHS ester on your target molecule before it can react with the amine of the linker.[][8][12]

Solutions:

  • Optimize pH: The reaction of NHS esters with primary amines is pH-dependent. The optimal pH range is typically 7.2-8.5.[][8][13] At a lower pH, the amine is protonated and less nucleophilic. At a higher pH, the rate of NHS ester hydrolysis increases significantly.[8][13]

  • Control Reaction Time and Temperature: The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8] Perform the reaction for 1-4 hours at room temperature or overnight on ice to balance reaction rate and hydrolysis.[13]

  • Use Anhydrous Solvents for Stock Solutions: Dissolve the NHS ester-activated molecule in an anhydrous solvent like DMSO or DMF before adding it to the aqueous reaction buffer to minimize premature hydrolysis.[12][13] Ensure the DMF is of high quality and free of dimethylamine.[13]

  • Increase Reagent Concentration: Increasing the concentration of the reactants can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[3]

Issue 2: Failure of "Click Chemistry" Reaction (Azide Reaction)

Symptom: The azide group on the linker fails to react with your alkyne-containing molecule in a subsequent step.

Possible Cause: The azide group may have been unintentionally reduced to an amine during a previous step.

Solutions:

  • Avoid Reducing Agents: Be mindful of any reducing agents used in your experimental workflow. Common reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce azides.[9] If a reducing agent is necessary for other reasons (e.g., to cleave disulfide bonds), it must be removed before the click chemistry step.

  • Staudinger Ligation as a Potential Side Reaction: Phosphines can react with azides in a Staudinger ligation.[10][14] If your reaction mixture contains phosphine-based reagents, this could be a competing reaction.

  • Check Copper Source in CuAAC: For copper-catalyzed reactions, ensure you are using a reliable source of Cu(I). Oxidation of Cu(I) to Cu(II) will halt the reaction. Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) in situ.[5]

Data Presentation
Side ReactionKey FactorsRecommended Conditions
NHS Ester Hydrolysis pH, Temperature, Reaction Time, Water ContentpH 7.2-8.5; 4°C to Room Temperature; 1-4 hours; Use anhydrous solvents for stock solutions.
Azide Reduction Presence of Reducing Agents (e.g., DTT, TCEP), PhosphinesAvoid or remove reducing agents and phosphines before click chemistry step.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Protein
  • Prepare Buffers: Prepare a reaction buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the reaction.[8]

  • Prepare Reagents:

    • Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in the reaction buffer.

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: General Procedure for CuAAC ("Click Chemistry")
  • Prepare Reagents:

    • Dissolve the azide-modified biomolecule (from Protocol 1) in a suitable buffer (e.g., phosphate buffer).

    • Dissolve the alkyne-containing molecule in a compatible solvent.

    • Prepare stock solutions of a copper(II) sulfate and a reducing agent (e.g., sodium ascorbate).

  • Reaction:

    • To the azide-modified biomolecule, add the alkyne-containing molecule.

    • Add the copper(II) sulfate solution to a final concentration of approximately 100 µM.

    • Add the sodium ascorbate solution to a final concentration of approximately 1 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography or affinity chromatography.

Visualizations

G Workflow for Bioconjugation using this compound cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Azide-Alkyne Cycloaddition (Click Chemistry) A NHS-Ester Activated Biomolecule C Reaction (pH 7.2-8.5) A->C B This compound B->C D Azide-Modified Biomolecule C->D G Reaction D->G E Alkyne-Containing Molecule E->G F Cu(I) Catalyst F->G H Final Bioconjugate G->H

Caption: Experimental workflow for a two-step bioconjugation.

G Side Reaction: NHS Ester Hydrolysis cluster_0 Desired Reaction cluster_1 Competing Side Reaction A NHS-Ester C Stable Amide Bond (Conjugate) A->C Aminolysis B Primary Amine (Azido-Linker) B->C D NHS-Ester F Inactive Carboxylate D->F Hydrolysis E Water (H2O) E->F G Troubleshooting Low Conjugation Yield A Low Yield? B Check pH of Reaction Buffer A->B C Is pH 7.2-8.5? B->C D Adjust pH C->D No E Check Reagent Concentration C->E Yes D->B G Check Reaction Time and Temperature E->G F Increase Concentration H Optimize Incubation G->H

References

How to improve the stability of Azido-C1-PEG4-C3-NH2 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Azido-C1-PEG4-C3-NH2 in solution. The following information is intended to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

Users may encounter stability issues with this compound in solution, leading to reduced reactivity and inconsistent experimental outcomes. This guide addresses potential problems and provides corrective actions.

Problem Potential Cause Recommended Action
Loss of Azide Reactivity (e.g., in Click Chemistry) Acidic Conditions: Low pH can lead to the formation of hydrazoic acid, which is unstable.[1] Presence of Reducing Agents: Some reducing agents can reduce the azide group.Maintain a pH between 6.5 and 8.0 for reactions involving the azide group.[1] Avoid strong acids. Use buffers such as phosphate, carbonate, or HEPES.[1] Avoid using reducing agents that are incompatible with azides.
Loss of Amine Reactivity (e.g., in Amidation) Acidic pH: The primary amine is protonated at acidic pH (pKa of the conjugate acid is ~10-11), making it non-nucleophilic. Inappropriate Buffer: Buffers containing primary amines (e.g., Tris) will compete for reaction with amine-reactive reagents.Adjust the pH of the solution to a range of 7.2 to 9.0 to ensure the amine is deprotonated and reactive. Use amine-free buffers like phosphate, borate, or HEPES.
General Degradation of the Linker Hydrolysis: Although the ether linkages in the PEG chain are generally stable, prolonged exposure to harsh conditions (very high or low pH) can lead to degradation. Oxidation: The PEG chain can be susceptible to oxidative degradation, especially in the presence of metal ions.Use appropriate buffers and avoid extreme pH conditions. If metal catalysts are used (e.g., copper in CuAAC), ensure proper ligation to prevent side reactions. Store solutions under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is a concern.
Precipitation of the Compound from Solution Low Temperature: While low temperatures are recommended for storage, they can decrease the solubility of the compound in certain aqueous buffers. High Concentration: Exceeding the solubility limit of the compound in a particular solvent or buffer.Before use, allow the solution to equilibrate to room temperature. If precipitation persists, gentle warming and vortexing may help. Prepare solutions at concentrations known to be within the solubility limits for the chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[2] If a stock solution is necessary, prepare it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage of aqueous solutions, use a buffer within the recommended pH range (see below) and store at 2-8°C for no more than a few days.

Q2: What is the recommended pH range for working with this compound in aqueous solutions?

A2: The optimal pH depends on which functional group you intend to use.

  • For reactions involving the azide group (e.g., Click Chemistry), a pH range of 6.5 to 8.0 is recommended.[1]

  • For reactions involving the amine group (e.g., amidation), a pH range of 7.2 to 9.0 is generally optimal.

If both functionalities need to remain stable and reactive, a pH of approximately 7.2 to 8.0 is a reasonable compromise.

Q3: Which buffers are compatible with this compound?

A3: Phosphate, carbonate, and HEPES buffers are generally compatible.[1] Avoid buffers containing primary amines, such as Tris, especially if you are performing a reaction with the amine-reactive end of the linker.

Q4: Can I use this compound in the presence of reducing agents?

A4: Caution should be exercised when using reducing agents, as some can reduce the azide group. For example, phosphines like triphenylphosphine will reduce the azide to an amine in the Staudinger reaction. If a reducing agent is necessary for another part of your experiment, its compatibility with the azide group should be verified.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of the solution can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as these can detect non-chromophoric molecules like PEG. Mass spectrometry can also be used to identify the parent compound and any potential degradation products.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific buffer solution over time.

1. Materials:

  • This compound

  • Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Anhydrous DMSO (for initial stock solution)

  • HPLC system with CAD or ELSD detector

  • Mass spectrometer (optional)

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

2. Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution with the chosen buffer to a final working concentration (e.g., 1 mg/mL). Prepare enough volume for all time points.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of the intact this compound. This will serve as the baseline.

  • Incubation: Store the remaining test solution at the desired temperature(s). Protect from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the test solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the initial (T=0) peak area.

    • Monitor the appearance of any new peaks, which may indicate degradation products. If possible, characterize these new peaks using mass spectrometry.

3. Data Presentation:

The quantitative data from the stability study can be summarized in a table for easy comparison.

Time (Days) % Remaining at 4°C % Remaining at 25°C % Remaining at 37°C
0100100100
1
3
7
14
30

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., low yield, irreproducible results) check_pH Check Solution pH start->check_pH check_buffer Verify Buffer Composition check_pH->check_buffer Correct adjust_pH Adjust pH to Recommended Range check_pH->adjust_pH Incorrect check_storage Review Storage Conditions check_buffer->check_storage Correct change_buffer Use Non-Competing Buffer (e.g., Phosphate, HEPES) check_buffer->change_buffer Incorrect check_reagents Assess Reagent Compatibility check_storage->check_reagents Correct improve_storage Store at -20°C in Aliquots Protect from Light & Moisture check_storage->improve_storage Incorrect remove_incompatible Remove Incompatible Reagents (e.g., strong reducing agents) check_reagents->remove_incompatible Incorrect retest Re-run Experiment check_reagents->retest Correct adjust_pH->retest change_buffer->retest improve_storage->retest remove_incompatible->retest

Caption: Troubleshooting workflow for addressing instability issues with this compound.

Stability_Factors center This compound Stability in Solution pH pH center->pH Temperature Temperature center->Temperature Buffer Buffer Components center->Buffer Solvent Solvent center->Solvent Light Light Exposure center->Light Oxygen Oxygen/Oxidizing Agents center->Oxygen sub_pH Affects protonation of amine and stability of azide pH->sub_pH sub_Temp Higher temps accelerate degradation Temperature->sub_Temp sub_Buffer Can compete with reactive groups Buffer->sub_Buffer

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Protein Labeling with Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Azido-C1-PEG4-C3-NH2 for protein labeling. Our goal is to help you avoid common pitfalls, such as protein aggregation, and achieve successful conjugation for your downstream applications in drug development and scientific research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker containing an azide group and a primary amine. The primary amine allows for covalent attachment to proteins, typically through reaction with N-hydroxysuccinimide (NHS) esters, targeting primary amines (e.g., lysine residues) on the protein surface. The azide group can then be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)[1]. The polyethylene glycol (PEG) linker enhances the water solubility and stability of the resulting conjugate, which can help to reduce aggregation[2][3][4][5].

Q2: What is the optimal pH for labeling proteins with an NHS-activated form of this linker?

The reaction of NHS esters with primary amines on a protein is highly pH-dependent. The optimal pH range for this reaction is typically between 8.3 and 8.5[6][7]. At a lower pH, the amino groups are protonated and less reactive. At a higher pH, the hydrolysis of the NHS ester becomes more rapid, which can reduce the labeling efficiency[6][7].

Q3: What buffers are recommended for the labeling reaction?

It is crucial to use an amine-free buffer to avoid competing reactions with the NHS ester. Recommended buffers include:

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[6][7][8]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[6][7]

  • 0.1 M Borate buffer (pH 7.2-8.5)[9]

  • HEPES buffer (pH 7.2-8.5)[9]

Note: Avoid using Tris-based buffers (e.g., TBS) as they contain primary amines that will react with the NHS ester[9].

Q4: How can I remove excess, unreacted labeling reagent after the reaction?

Excess labeling reagent and byproducts can be removed using several methods, including:

  • Gel filtration (desalting) columns: This is a common and effective method for separating the labeled protein from smaller molecules[6][10].

  • Dialysis: This method is also effective but can be slower[11].

  • Ultrafiltration: This can be used to exchange the buffer and remove small molecules[8].

  • Ethanol or acetone precipitation: This may be suitable for some proteins and can help remove organic impurities[6].

Troubleshooting Guide: Protein Aggregation

Protein aggregation is a common issue during chemical labeling procedures and can significantly impact experimental outcomes[12][13][14]. Below are common causes of aggregation when using this compound and strategies to mitigate them.

Problem 1: Protein precipitates out of solution during or after the labeling reaction.
Possible Cause Troubleshooting Strategy
Over-labeling: Attaching too many linker molecules can alter the protein's surface charge and increase hydrophobicity, leading to aggregation[15][16].Reduce the molar excess of the this compound NHS ester in the reaction. Start with a lower ratio (e.g., 3:1 to 5:1 linker to protein) and optimize as needed.
High Protein Concentration: High concentrations of protein can increase the likelihood of intermolecular interactions and aggregation[12][14].Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL). If a high final concentration is required, consider concentrating the protein after the labeling and purification steps.
Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability and solubility[12][14].Ensure the buffer pH is optimal for both the labeling reaction (8.3-8.5) and the stability of your specific protein. Sometimes, a slightly lower pH (e.g., 7.4) can be used, but this will require a longer reaction time[10]. Adjusting the salt concentration of the buffer may also help improve solubility[14].
Presence of Organic Solvent: The labeling reagent is often dissolved in an organic solvent like DMSO or DMF, which can denature the protein if the final concentration is too high[15].Keep the volume of the organic solvent to a minimum, typically no more than 10% of the total reaction volume[6]. Add the dissolved reagent to the protein solution slowly while gently mixing.
Temperature: High temperatures can induce protein denaturation and aggregation[12].Perform the labeling reaction at room temperature or on ice. While room temperature for 1-4 hours is common[6][10], incubation on ice overnight can also be effective[6].
Problem 2: Labeled protein appears soluble but shows reduced activity or poor performance in downstream applications.
Possible Cause Troubleshooting Strategy
Formation of Soluble Aggregates: Small, soluble aggregates may not be visible but can still interfere with protein function[17].Analyze the labeled protein using size exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect the presence of soluble aggregates[18].
Modification of Critical Residues: Labeling of lysine residues within or near the active site or binding interface of the protein can impair its function[10].If functional impairment is a concern, consider reducing the degree of labeling. Alternatively, if your protein has available cysteine residues, a maleimide-activated version of the linker could be used for more site-specific labeling. Protecting the active site with a ligand during labeling may also be an option[11].

Experimental Protocols & Data

General Protocol for Protein Labeling with NHS-activated this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL[6][7].

    • Ensure the protein solution is free of any amine-containing stabilizers like Tris or glycine[8]. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Labeling Reagent Stock Solution:

    • Shortly before use, dissolve the NHS-activated this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL[19].

  • Perform the Labeling Reaction:

    • Calculate the required volume of the labeling reagent stock solution to achieve the desired molar excess (a starting point of 8-15 fold molar excess is common)[6][8].

    • While gently vortexing the protein solution, add the labeling reagent stock solution in a dropwise manner[8].

    • Incubate the reaction at room temperature for 1-4 hours or on ice overnight, protected from light[6][10].

  • Purify the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and byproducts by running the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS)[8].

  • Characterize the Labeled Protein:

    • Determine the degree of labeling (DOL) using appropriate methods (e.g., UV-Vis spectroscopy if the azide can be reacted with a chromogenic alkyne, or mass spectrometry).

    • Assess for aggregation using SEC or DLS.

    • Confirm the biological activity of the labeled protein.

Recommended Reaction Parameters
ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mL[6][7]Higher concentrations can improve labeling efficiency but may increase the risk of aggregation[8].
Buffer 0.1 M Sodium Bicarbonate or PhosphateMust be amine-free[6][7][8].
pH 8.3 - 8.5[6][7]Critical for efficient labeling of primary amines.
Molar Excess of NHS Ester 8 - 15:1 (Linker:Protein)[6][8]This is an empirical value and should be optimized for your specific protein to avoid over-labeling.
Reaction Temperature Room Temperature or 4°C[6][10]Lower temperatures may be beneficial for sensitive proteins.
Reaction Time 1 - 4 hours at RT; Overnight at 4°C[6][10]Longer times may be needed at lower pH or temperature.
Organic Solvent < 10% (v/v)Typically DMSO or high-purity DMF[6][7].

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Combine and Incubate (RT, 1-4h or 4°C, overnight) protein_prep->reaction Add Reagent Slowly reagent_prep Dissolve NHS-Azido Linker in DMSO/DMF reagent_prep->reaction purify Purify via Gel Filtration reaction->purify Remove Excess Reagent analyze Characterize Conjugate (DOL, Aggregation, Activity) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Protein Aggregation Observed? reduce_molar_excess Decrease Linker: Protein Ratio start->reduce_molar_excess Yes lower_protein_conc Lower Protein Concentration start->lower_protein_conc Yes optimize_buffer Optimize Buffer (pH, Salt) start->optimize_buffer Yes check_solvent Minimize Organic Solvent (<10%) start->check_solvent Yes lower_temp Reduce Reaction Temperature start->lower_temp Yes no_agg No Aggregation: Proceed to Downstream Application start->no_agg No end_node Re-evaluate Labeling Outcome reduce_molar_excess->end_node lower_protein_conc->end_node optimize_buffer->end_node check_solvent->end_node lower_temp->end_node

Caption: Decision tree for troubleshooting protein aggregation during labeling.

References

Technical Support Center: Optimizing Azido-C1-PEG4-C3-NH2 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing click chemistry reactions with Azido-C1-PEG4-C3-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the primary click chemistry methods compatible with this compound?

A1: The two primary methods for click chemistry with azide-functionalized molecules are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[1] SPAAC is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide.[2]

Q2: How does the primary amine in this compound affect the CuAAC reaction?

A2: The primary amine can influence the CuAAC reaction in several ways. Amines can act as ligands for the copper catalyst, which can either enhance or inhibit the reaction rate depending on the specific conditions.[3][4] Additionally, byproducts of the commonly used reducing agent, sodium ascorbate, can potentially react with primary amines, leading to side products.[5] In most standard protocols, the reaction is selective for the azide and alkyne; however, if side reactions are observed, optimization of the reaction conditions or protection of the amine group may be necessary.

Q3: When should I choose SPAAC over CuAAC for my experiment with this compound?

A3: SPAAC is the preferred method for biological applications, particularly in living cells or in vivo, due to the inherent cytotoxicity of the copper catalyst used in CuAAC.[6] SPAAC is also a good choice when working with molecules that are sensitive to copper ions or the reducing agents used in CuAAC. However, CuAAC often has faster reaction kinetics and may be more cost-effective for in vitro applications where copper toxicity is not a concern.

Q4: Can I use the amine group on the this compound for subsequent conjugations after the click reaction?

A4: Yes, the bifunctional nature of this linker is one of its key advantages. After the azide has been reacted with an alkyne via click chemistry, the terminal primary amine is available for subsequent conjugation reactions, such as amidation with an activated carboxylic acid (e.g., an NHS ester). It is crucial to purify the product of the click chemistry reaction before proceeding with the second conjugation step.

Troubleshooting Guides

Problem 1: Low or No Product Yield in CuAAC Reaction
Possible Cause Suggested Solution
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure that a sufficient excess of a reducing agent, such as sodium ascorbate, is used.[1] Prepare the sodium ascorbate solution fresh. For oxygen-sensitive reactions, degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Inappropriate Ligand The choice and concentration of the copper ligand are critical. For aqueous reactions, a water-soluble ligand like THPTA is recommended.[6] The ligand-to-copper ratio should be optimized; typically a ratio of 2:1 to 5:1 is used.[8][9]
Poor Solubility of Reactants PEGylated molecules can sometimes aggregate in aqueous solutions. The addition of a co-solvent such as DMSO, DMF, or t-butanol (typically 5-20% v/v) can improve solubility and reaction efficiency.
Steric Hindrance If the alkyne-containing molecule is sterically bulky, the reaction rate may be slow. Increasing the reaction time, temperature (e.g., to 37°C or 50°C), or the concentration of the catalyst and ligand may improve the yield.
Incorrect pH CuAAC is generally tolerant of a wide pH range (4-11).[10] However, for optimal results, a pH between 7 and 8.5 is often recommended.
Problem 2: Side Product Formation
Possible Cause Suggested Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction in CuAAC, especially in the presence of oxygen. Ensure thorough degassing of the reaction mixture and the use of an inert atmosphere. The use of an appropriate ligand can also help to suppress this side reaction.
Reaction with the Amine Group As mentioned in the FAQs, byproducts of sodium ascorbate can potentially react with the primary amine. If this is suspected, consider using a different reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine), although TCEP can also interact with the copper catalyst. Alternatively, protecting the amine group with a suitable protecting group (e.g., Boc) that is stable to the click chemistry conditions may be necessary.
Degradation of Biomolecules The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage sensitive biomolecules. The inclusion of a ligand like THPTA can help to mitigate this by stabilizing the copper catalyst.[9]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Similar Properties of Product and Starting Material The PEG chain can dominate the physicochemical properties of the molecule, making separation of the product from unreacted this compound challenging.
Removal of Copper Catalyst Residual copper can interfere with downstream applications. After the reaction, add a chelating agent like EDTA to sequester the copper ions. The product can then be purified by size exclusion chromatography, dialysis, or tangential flow filtration to remove the copper-EDTA complex and other small molecules.
Separation of PEGylated Species Size Exclusion Chromatography (SEC) is effective for separating the higher molecular weight product from smaller unreacted molecules. Ion-Exchange Chromatography (IEX) can be used if the charge of the alkyne-containing molecule is significantly different from the starting azide. Reverse-Phase HPLC (RP-HPLC) can also be employed, often with a shallow gradient of an organic solvent like acetonitrile in water with an ion-pairing agent such as TFA.[10][]

Quantitative Data on Reaction Conditions

Table 1: Recommended Component Concentrations for CuAAC Reactions
Component Concentration Range Notes
This compound1 - 10 mMHigher concentrations generally lead to faster reactions.
Alkyne1.1 - 2 equivalents (relative to azide)A slight excess of the less expensive or more soluble reagent is often used.
CuSO₄0.1 - 1 mM
Sodium Ascorbate5 - 10 equivalents (relative to CuSO₄)Should be prepared fresh.
Ligand (e.g., THPTA)2 - 5 equivalents (relative to CuSO₄)Water-soluble ligands are recommended for aqueous reactions.[6]
Table 2: Comparison of CuAAC and SPAAC
Parameter CuAAC SPAAC
Catalyst Copper(I)None (strain-promoted)
Reaction Rate Generally faster (minutes to a few hours)Slower (hours to days), dependent on the cyclooctyne used.
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications.[6]
Reaction Temperature Room temperature to 50°CRoom temperature to 37°C
Solvents Wide range, including water, DMSO, DMF, alcohols.[10]Aqueous buffers, DMSO, DMF.
Side Reactions Alkyne homocoupling, potential amine side reactions.Potential for side reactions with thiols.

Experimental Protocols

Protocol 1: General Procedure for CuAAC
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in water or a suitable buffer (e.g., PBS pH 7.4).

    • Prepare a 20 mM stock solution of the alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add the alkyne-containing molecule solution.

    • Add the ligand solution.

    • Add the CuSO₄ solution and mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Quenching and Purification:

    • Once the reaction is complete, add a 100 mM solution of EDTA to a final concentration of 10 mM to chelate the copper.

    • Purify the product using an appropriate method such as SEC, IEX, or RP-HPLC.

Protocol 2: General Procedure for SPAAC
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., PBS pH 7.4).

    • Prepare a 15 mM stock solution of a strained cyclooctyne (e.g., DBCO, BCN) in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add the strained cyclooctyne solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or 37°C for 4-24 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Purification:

    • Purify the product using an appropriate method such as SEC, IEX, or RP-HPLC to remove unreacted starting materials.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification azide This compound Solution mix Combine Reactants, Catalyst Premix azide->mix alkyne Alkyne Solution alkyne->mix catalyst_premix CuSO4/Ligand Premix catalyst_premix->mix reducer Fresh Sodium Ascorbate initiate Add Reducer to Initiate reducer->initiate mix->initiate incubate Incubate (RT, 1-4h) initiate->incubate monitor Monitor Progress (LC-MS/HPLC) incubate->monitor quench Quench with EDTA monitor->quench purify Purify (SEC/IEX/HPLC) quench->purify product Final Product purify->product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting_Tree start Low/No Product Yield? catalyst_check Is the catalyst active? start->catalyst_check Yes side_reaction_check Side products observed? start->side_reaction_check Side products observed catalyst_solution Use fresh reducing agent. Degas solvents. Work under inert atmosphere. catalyst_check->catalyst_solution No solubility_check Are reactants soluble? catalyst_check->solubility_check Yes solubility_solution Add co-solvent (DMSO, DMF). Increase temperature. solubility_check->solubility_solution No conditions_check Are reaction conditions optimal? solubility_check->conditions_check Yes conditions_solution Optimize ligand:copper ratio. Check pH (7-8.5). Increase reaction time. conditions_check->conditions_solution No conditions_check->side_reaction_check Yes, but still low yield side_reaction_solution Check for alkyne homocoupling. Consider amine protection. Use ROS scavengers. side_reaction_check->side_reaction_solution Yes

Caption: Decision tree for troubleshooting low yield in click chemistry reactions.

References

How to prevent non-specific binding with Azido-C1-PEG4-C3-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers prevent and troubleshoot non-specific binding of PROTACs utilizing an Azido-C1-PEG4-C3-NH2 linker.

Troubleshooting Guide: Non-Specific Binding

Non-specific binding of a PROTAC can lead to off-target protein degradation, cellular toxicity, and misleading experimental results. This guide provides a systematic approach to identifying and mitigating these issues.

Initial Assessment of Non-Specific Binding

The first step is to confirm that the observed off-target effects are due to non-specific binding of the PROTAC.

dot

Caption: Workflow for initial assessment of non-specific binding.

Strategies to Mitigate Non-Specific Binding

Once non-specific binding is confirmed, several strategies can be employed to improve the selectivity of your this compound PROTAC.

dot dot graph TD { A[Start: Confirmed Non-Specific Binding] --> B{Linker Modification}; B --> C[Vary PEG Chain Length]; B --> D[Introduce Rigidity]; B --> E[Alter Attachment Points]; A --> F{Warhead & E3 Ligase Ligand Optimization}; F --> G[Increase Warhead Specificity]; F --> H[Select Alternative E3 Ligase]; A --> I{Experimental Condition Optimization}; I --> J[Titrate PROTAC Concentration]; I --> K[Optimize Incubation Time];

}

Strategies to enhance ternary complex formation with PEG-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs), with a specific focus on enhancing the formation of the critical E3 ligase:PROTAC:target ternary complex.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My PEG-based PROTAC shows low degradation efficacy. How do I confirm if poor ternary complex formation is the issue?

A1: Low degradation efficacy is often linked to the inability to form a stable and productive ternary complex.[1] This complex formation is the essential first step for subsequent ubiquitination and degradation.[2] Before extensive re-synthesis, it is crucial to assess ternary complex formation directly. A variety of biophysical and in-cell assays can be used to quantify this step, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and NanoBRET cellular engagement assays.[3][4][5][] Observing a weak or transient interaction in these assays strongly suggests that ternary complex formation is the rate-limiting step.

Q2: I am observing a significant "hook effect" with my PROTAC. What causes this and how can I mitigate it?

A2: The "hook effect" is a bell-shaped concentration-response curve where the degradation effect decreases at high PROTAC concentrations.[7][8] This occurs because at supra-stoichiometric concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, forming binary complexes (PROTAC:Target and PROTAC:E3 Ligase) that cannot assemble into the required ternary complex.[9][10]

Mitigation Strategies:

  • Titrate PROTAC Concentration: Perform a wide, multi-log concentration titration (e.g., using half-log dilutions) to identify the optimal concentration range for maximal degradation and to fully characterize the bell-shaped curve.[7][11]

  • Enhance Cooperativity: Design PROTACs that promote favorable protein-protein interactions between the E3 ligase and the target protein.[12] Increased positive cooperativity can stabilize the ternary complex, making it more competitive against the formation of binary complexes and potentially widening the optimal concentration window.[13]

Q3: How do I optimize the PEG linker length for my PROTAC?

A3: The linker is not just a passive spacer; its length and composition are critical determinants of ternary complex stability and degradation efficiency.[14][15]

  • If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[15]

  • If the linker is too long, it can lead to an entropic penalty, reducing the stability of the ternary complex and allowing for non-productive binding modes.[16]

Optimization is an empirical process. It is recommended to synthesize a library of PROTACs with systematically varied PEG linker lengths (e.g., from 2 to 8 ethylene glycol units) and evaluate their performance in ternary complex formation and cellular degradation assays to find the optimal length.[1][16]

Q4: What is "cooperativity" in ternary complex formation, and how can it be improved?

A4: Cooperativity (alpha, α) describes how the binding of the PROTAC to one protein partner affects its affinity for the second protein partner.[17]

  • Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC:E3 Ligase) increases the affinity for the target protein. This is highly desirable as it stabilizes the ternary complex.[17] This enhancement often results from favorable new protein-protein interactions between the E3 ligase and the target protein.[12]

  • Negative Cooperativity (α < 1): The binding of the first protein reduces affinity for the second, destabilizing the ternary complex.[18]

Improving cooperativity often involves linker modification. Changing the linker's length, rigidity, or attachment points can alter the relative orientation of the two proteins, potentially creating favorable protein-protein interaction surfaces and increasing positive cooperativity.[12][15]

Q5: What are the best assays to measure and characterize ternary complex formation?

A5: Several robust biophysical and cellular assays are available, each with distinct advantages.[19]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex (k_on, k_off), allowing for the calculation of binding affinity (K_D) and complex half-life.[][19]

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic properties of binding (enthalpy, entropy, and Gibbs free energy), providing a deep understanding of the forces driving complex formation.[5][]

  • Proximity-Based Assays (TR-FRET, AlphaLISA): Homogeneous assays that are well-suited for high-throughput screening. They use energy transfer between a donor and acceptor fluorophore pair conjugated to the binding partners to detect complex formation.[5][11]

  • NanoBRET™ Technology: A live-cell assay that measures ternary complex formation within a physiological context by detecting bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer or PROTAC.[2][3]

Quantitative Data on Ternary Complex Stability

The stability of the ternary complex can dictate isoform selectivity and degradation efficacy. Subtle differences, such as a single amino acid variation between target proteins, can dramatically alter complex stability. The data below illustrates how the VHL-recruiting PROTAC MZ1 shows preferential stability with the second bromodomain (BD2) of BRD4 compared to other BET family members.[12]

Ternary Complex ComponentsDissociation Rate (k_off) (s⁻¹)Half-Life (t_1/2) (s)Cooperativity (α)
VHL : MZ1 : BRD4 BD20.00613022
VHL : MZ1 : BRD2 BD2> 0.1< 711
VHL : MZ1 : BRD3 BD2> 0.1< 73.5
(Data synthesized from biophysical studies measuring ternary complex kinetics.)[12]

Visual Guides and Workflows

Logical Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting a PROTAC with poor degradation activity.

G start Poor Degradation (High DC50) check_ternary Assess Ternary Complex Formation (SPR, TR-FRET) start->check_ternary low_formation Low / No Ternary Complex Formation check_ternary->low_formation  Result? ok_formation Sufficient Ternary Complex Formation check_ternary->ok_formation cause_linker Suboptimal Linker Length or Rigidity low_formation->cause_linker Potential Cause cause_cooperativity Negative Cooperativity low_formation->cause_cooperativity Potential Cause other_issues Investigate Downstream Steps: Ubiquitination, Proteasome Activity, Cell Permeability ok_formation->other_issues  Problem is likely  downstream solution_linker Synthesize Library: Vary PEG Length & Rigidity cause_linker->solution_linker Action solution_cooperativity Redesign Linker to Improve Protein-Protein Interactions cause_cooperativity->solution_cooperativity Action

Caption: Troubleshooting flowchart for poor PROTAC efficacy.

Experimental Optimization Workflow

This diagram illustrates a typical workflow for the rational optimization of a PEG-based PROTAC.

G design 1. PROTAC Design (Vary PEG Linker Length & Attachment Points) synthesis 2. Chemical Synthesis design->synthesis biophys 3. Biophysical Assays (SPR, ITC, TR-FRET) - Measure Ternary Complex  Kinetics & Stability synthesis->biophys cellular 4. Cell-Based Assays (NanoBRET, Western Blot) - Confirm Target Engagement - Measure Protein Degradation biophys->cellular analysis 5. Data Analysis (SAR) cellular->analysis analysis->design Iterate optimized 6. Optimized PROTAC analysis->optimized

Caption: A typical experimental workflow for PROTAC optimization.

PROTAC-Mediated Ternary Complex Formation

This diagram shows the mechanism of a PEG-based PROTAC inducing the proximity of a target protein and an E3 ligase.

G cluster_0 cluster_1 target Target Protein ternary Ternary Complex Target PROTAC E3 Ligase target->ternary e3 E3 Ligase e3->ternary protac PEG-based PROTAC protac->ternary ub Ubiquitination ternary->ub Leads to deg Proteasomal Degradation ub->deg

Caption: Mechanism of PROTAC-induced ternary complex formation.

Detailed Experimental Protocol

Protocol: Assessing Ternary Complex Kinetics using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for measuring the kinetics of ternary complex formation. It is based on immobilizing the E3 ligase and flowing the target protein and PROTAC over the sensor surface.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., NTA or Series S CM5 chip)

  • Immobilization buffer (e.g., HBS-EP+)

  • Running buffer (HBS-EP+ with 1-2% DMSO)

  • Recombinant, purified His-tagged E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B)

  • Recombinant, purified target protein

  • PEG-based PROTAC dissolved in 100% DMSO

  • Regeneration solution (if required, e.g., 10 mM Glycine pH 1.5)

2. Ligand Immobilization (Example with NTA chip):

  • Equilibrate the NTA sensor chip surface with running buffer.

  • Perform a surface activation and nickel-charging step as per the instrument manufacturer's instructions.

  • Inject the His-tagged E3 ligase complex (e.g., 2-5 µg/mL) over the activated surface to achieve a stable immobilization level (e.g., 500-1000 RU).[19]

  • Wash with running buffer to remove any unbound ligase. A reference channel should be prepared in parallel (activated but with no protein immobilized) to allow for reference subtraction.

3. Kinetic Analysis of Ternary Complex Formation:

  • Prepare a dilution series of the PROTAC in running buffer.

  • Prepare a constant concentration of the target protein in running buffer.

  • To measure ternary complex formation, inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.[19] The injections should be performed across both the ligand and reference channels.

  • Monitor the association and dissociation phases in real-time. The resulting sensorgrams represent the formation and dissociation of the E3:PROTAC:Target complex.[]

  • Between cycles, regenerate the surface using the appropriate regeneration solution to remove bound analyte, ensuring the baseline returns to its starting level.

4. Data Analysis:

  • Perform reference subtraction and buffer blank subtraction to correct the sensorgrams for bulk refractive index changes and non-specific binding.

  • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants: association rate (k_on) and dissociation rate (k_off).

  • Calculate the equilibrium dissociation constant (K_D) from the ratio of the rate constants (k_off / k_on).

  • The stability of the complex can be assessed by its dissociation rate or by calculating the dissociative half-life (t_1/2 = ln(2) / k_off). A slower k_off indicates a more stable ternary complex.[12]

References

Validation & Comparative

Validation of PROTAC activity synthesized with Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTACs synthesized with the Azido-C1-PEG4-C3-NH2 linker against alternative designs. It includes supporting experimental data, detailed protocols, and visualizations to aid in the rational design and validation of potent protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade target proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This guide focuses on the validation of PROTACs synthesized using the this compound linker, a popular choice due to its commercial availability and utility in "click chemistry" for rapid and efficient PROTAC synthesis. We will compare its performance with alternatives, drawing on published structure-activity relationship (SAR) studies.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple POI molecules.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation PROTAC_Validation_Workflow PROTAC Validation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Binding_Assay Binary Binding Assays (e.g., FP, SPR, ITC) Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Confirm Engagement Western_Blot Western Blot (Protein Degradation) Ternary_Complex_Assay->Western_Blot Confirm Proximity Ubiquitination_Assay Ubiquitination Assay (in-cell) Western_Blot->Ubiquitination_Assay Confirm Mechanism Cell_Viability Cell Viability/Proliferation (e.g., MTS, CTG) Ubiquitination_Assay->Cell_Viability Confirm Phenotype

A Comparative Analysis of Azido-C1-PEG4-C3-NH2 and Other PEG-Based PROTAC Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of developing novel therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, significantly influencing its cell permeability, oral bioavailability, and ultimately, its degradation capability. Among the various linker types, polyethylene glycol (PEG)-based linkers are frequently employed due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties. This guide provides a comparative analysis of Azido-C1-PEG4-C3-NH2, a specific PEG-based linker, with other PEG-based linkers, supported by experimental data and detailed protocols.

Understanding the Role of the PROTAC Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is not merely a spacer but plays an active role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] The length, composition, and rigidity of the linker can profoundly impact the PROTAC's biological activity.[2][3]

This compound: A Versatile PEG-Based Linker

This compound is a bifunctional, PEG-based PROTAC linker. Its key structural features include:

  • A PEG4 core: The four polyethylene glycol units impart hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[4]

  • An azido group (N3): This functional group is a versatile handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to a POI or E3 ligase ligand containing a corresponding alkyne or strained alkyne moiety.[5]

  • A primary amine group (NH2): This group provides a reactive site for conjugation to the other binding partner, typically through amide bond formation.

The combination of these features makes this compound a valuable building block for the modular synthesis of PROTAC libraries to explore structure-activity relationships (SAR).[6]

Comparative Performance of PEG-Based Linkers

The length of the PEG linker is a crucial parameter influencing a PROTAC's degradation efficiency, often characterized by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Several studies have systematically investigated the impact of PEG linker length on PROTAC performance. For instance, in a series of PROTACs targeting the TANK-binding kinase 1 (TBK1), linkers with 12 to 29 atoms showed submicromolar degradation potency, while those with fewer than 12 atoms were inactive.[6] This highlights that a minimum linker length is often required to enable the formation of a productive ternary complex.[6] However, excessively long linkers can also lead to a decrease in potency.[6]

The optimal linker length is target- and E3 ligase-dependent. For example, a study on Bruton's tyrosine kinase (BTK) degraders found that PROTACs with longer linkers (≥ 4 PEG units) still exhibited potent degradation, with DC50 values in the nanomolar range.[6]

The following tables summarize representative data from studies comparing PROTACs with different PEG linker lengths. While direct data for this compound is not available in a comparative context, the performance of other PEG4-containing PROTACs can provide valuable insights.

Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC50 and Dmax)

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1VHL21-atom (PEG-containing)396[6]
TBK1VHL29-atom (PEG-containing)29276[6]
HDAC1VHLPEG-based910>50[7]
HDAC3VHLPEG-based640>50[7]
BTKCRBNPEG-based (RC-1)-~80[8]
BTKCRBNPEG-based (RC-2)-~90[8]
BTKCRBNPEG-based (RC-3)->90[8]

Table 2: Influence of Linker Composition on Cell Permeability

PROTACLinker TypePAMPA Permeability (10⁻⁶ cm/s)Reference
AR PROTAC (14)PEG-linker1.7 (A2B)[1]
AR PROTAC (20d)PEG-linkerHigh B2A efflux[1]
BRD4 PROTAC (1)PEG-typeHigh[9]
BRD4 PROTAC (3)Different linkerLow[9]

Note: A2B refers to apical to basolateral permeability, and B2A refers to basolateral to apical permeability. Higher A2B and lower B2A values are generally desirable for good oral absorption.

These data illustrate that while PEG linkers can be beneficial, the optimal length and composition must be empirically determined for each target and E3 ligase pair. The flexibility of PEG linkers can allow them to adopt suitable conformations for ternary complex formation over a range of lengths.[6]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of compounds.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., PTFE acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., high and low permeability standards)

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Plate: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the compound solution to each well of the coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Where:

    • V_A = Volume of the acceptor well

    • Area = Surface area of the filter membrane

    • time = Incubation time in seconds

    • [C_A] = Compound concentration in the acceptor well

    • [C_equilibrium] = Equilibrium concentration, calculated from the concentrations in the donor and acceptor wells.

In-Cell Protein Degradation Assay (HiBiT Assay)

The HiBiT assay is a sensitive and quantitative method to measure protein degradation in live cells.[10][11]

Materials:

  • CRISPR/Cas9-engineered cell line expressing the target protein endogenously tagged with the 11-amino acid HiBiT peptide.[10]

  • LgBiT protein and lytic substrate (e.g., Nano-Glo® HiBiT Lytic Detection System).[10]

  • 96-well white opaque assay plates.

  • Luminometer.

  • Test PROTAC compounds.

Procedure:

  • Cell Plating: Seed the HiBiT-tagged cells into 96-well plates at a density that ensures they are in the exponential growth phase at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compounds. Add the compounds to the cells and incubate for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lysis and Detection:

    • Prepare the lytic detection reagent by mixing the LgBiT protein and lytic substrate in the lytic buffer according to the manufacturer's instructions.[10]

    • Add the lytic detection reagent to each well.

    • Incubate the plate on an orbital shaker for at least 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[12]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of the treated wells to the vehicle control wells.

    • Plot the normalized luminescence (representing the percentage of remaining protein) against the compound concentration.

    • Determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values by fitting the data to a dose-response curve.[11]

Western Blot Analysis for Protein Degradation

Western blotting is a classic method to visualize and semi-quantify protein levels.[13][14]

Materials:

  • Cell culture reagents.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with different concentrations of the PROTAC for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.[13]

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (recycled) Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Development_Workflow cluster_workflow PROTAC Development and Evaluation Workflow Design 1. PROTAC Design (Ligand & Linker Selection) Synthesis 2. Chemical Synthesis (e.g., using click chemistry) Design->Synthesis Permeability 3. Permeability Assessment (PAMPA) Synthesis->Permeability Degradation 4. In-Cell Degradation Assay (HiBiT or Western Blot) Synthesis->Degradation SAR 5. Structure-Activity Relationship (SAR) Analysis Permeability->SAR Degradation->SAR Optimization 6. Lead Optimization SAR->Optimization Iterative Refinement InVivo 7. In Vivo Studies Optimization->InVivo

Caption: PROTAC Development Workflow.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. PEG-based linkers, such as this compound, offer advantages in terms of solubility and synthetic versatility. Experimental data consistently demonstrate that the length and composition of the PEG linker significantly impact a PROTAC's degradation efficiency and cell permeability. While there is no universal "best" linker, a systematic approach involving the synthesis of a focused library of PROTACs with varying linkers and subsequent evaluation using robust assays like PAMPA and in-cell degradation assays is essential for identifying optimal candidates. The provided protocols and workflows serve as a guide for researchers to undertake such comparative studies and advance the development of next-generation targeted protein degraders.

References

The Length of the Leash: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how varying polyethylene glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs) can significantly influence their ability to degrade target proteins. This guide provides researchers, scientists, and drug development professionals with a comparative overview of PROTAC efficacy, supported by experimental data and detailed protocols.

PROTACs have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to a target protein, another that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, often incorporating PEG chains, is not merely a spacer but a critical determinant of a PROTAC's success. Its length and composition play a pivotal role in the formation of a productive ternary complex between the target protein and the E3 ligase, ultimately dictating the efficiency and selectivity of protein degradation.

The "Goldilocks" Principle of Linker Length: A Quantitative Look

The efficacy of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). An optimal linker length is crucial for achieving potent degradation; a linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an overly long linker can result in reduced degradation efficiency due to unfavorable geometries for ubiquitination. This relationship is often referred to as the "hook effect."

Below is a compilation of data from various studies illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigasePROTACPEG Linker Length (n)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBNPROTAC A2>1000<20HEK293[1]
BRD4CRBNPROTAC B315>90HEK293[1]
BRD4CRBNPROTAC C48>95HEK293[1]
BRD4CRBNPROTAC D525>90HEK293[1]
BTKCRBNRC-122.297Mino[2]
BTKCRBNRC-242095Mino[2]
TBK1VHLPROTAC E3 (12 atoms)No degradation--[1]
TBK1VHLPROTAC F6 (21 atoms)396-[1]
TBK1VHLPROTAC G9 (29 atoms)29276-[1]
BRD4VHLCompound 1218~90H661[1]
BRD4VHLCompound 2332~85H661[1]
BRD4VHLCompound 34120~70H661[1]
BRD4VHLCompound 45>5000<20H661[1]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the key steps in PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC_Target PROTAC-Target Binary Complex PROTAC->PROTAC_Target Binds PROTAC_E3 PROTAC-E3 Binary Complex PROTAC->PROTAC_E3 Binds Target Target Protein (POI) Target->PROTAC_Target E3_Ligase->PROTAC_E3 Ub_Target Polyubiquitinated Target Protein E3_Ligase->Ub_Target Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC_Target->Ternary_Complex PROTAC_E3->Ternary_Complex Ternary_Complex->Ub_Target Catalyzes Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Binds Ub Ubiquitin Ub->E1 Activates Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTACs facilitate the formation of a ternary complex, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Workflows for Evaluating PROTAC Efficacy

A systematic evaluation of PROTAC efficacy involves a series of well-defined experiments. The following diagram outlines a typical workflow for characterizing a novel PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation start PROTAC Synthesis (Varying Linker Lengths) cell_treatment Cell Treatment with PROTACs (Dose-Response and Time-Course) start->cell_treatment western_blot Western Blot Analysis (Determine DC50 and Dmax) cell_treatment->western_blot ubiquitination_assay Ubiquitination Assay (Confirm Mechanism of Action) cell_treatment->ubiquitination_assay data_analysis Data Analysis and SAR Establishment western_blot->data_analysis ubiquitination_assay->data_analysis conclusion Identify Optimal Linker Length data_analysis->conclusion Linker_Efficacy_Relationship Linker Length and PROTAC Efficacy cluster_linker PEG Linker Length cluster_complex Ternary Complex cluster_efficacy Degradation Efficacy Short Too Short Steric_Clash Steric Hindrance Unstable Complex Short->Steric_Clash Optimal Optimal Favorable_Geometry Favorable Geometry Stable Complex Optimal->Favorable_Geometry Long Too Long Unfavorable_Geometry Unfavorable Geometry Less Stable Complex Long->Unfavorable_Geometry Low_Efficacy1 Low Degradation (High DC50, Low Dmax) Steric_Clash->Low_Efficacy1 High_Efficacy High Degradation (Low DC50, High Dmax) Favorable_Geometry->High_Efficacy Low_Efficacy2 Low Degradation (High DC50, Low Dmax) Unfavorable_Geometry->Low_Efficacy2

References

Confirming Azido-C1-PEG4-C3-NH2 Conjugation: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics and research tools. This guide provides a detailed comparison of mass spectrometry analysis for confirming the successful conjugation of Azido-C1-PEG4-C3-NH2, a versatile bifunctional linker, with alternative analytical methods. Experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.

The covalent attachment of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a discrete PEG (dPEG®) linker featuring a terminal azide group for click chemistry reactions and a primary amine for conventional amide bond formation. Its defined molecular weight and hydrophilic nature make it an attractive component in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2][] Verifying the successful and specific conjugation of this linker is paramount to ensure the desired biological activity and to meet regulatory requirements.

Mass Spectrometry: The Gold Standard for Conjugation Analysis

Mass spectrometry (MS) is a powerful analytical technique for the characterization of PEGylated molecules, providing precise molecular weight information that directly confirms the addition of the PEG linker.[4][5] Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are routinely employed for this purpose.

MALDI-TOF MS is particularly well-suited for the analysis of larger biomolecules and can provide a rapid assessment of the extent of PEGylation.[6][7] It often produces singly charged ions, simplifying spectral interpretation.

ESI-MS , especially when coupled with liquid chromatography (LC-MS), offers high resolution and the ability to separate different species within a reaction mixture prior to mass analysis.[8][9][10] This is invaluable for monitoring reaction progress and identifying side products.

Experimental Protocol: Conjugation and Mass Spectrometry Analysis

This protocol describes a general workflow for the conjugation of this compound to a model peptide containing a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by confirmation using mass spectrometry.

Materials:

  • This compound (Molecular Weight: 290.36 g/mol )

  • Alkyne-modified peptide (e.g., a synthetic peptide with a C-terminal propargylglycine)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., Dimethylformamide (DMF) or a mixture of water and a miscible organic solvent)

  • Mass Spectrometer (MALDI-TOF or LC-ESI-MS)

  • Appropriate matrix for MALDI (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Reaction Setup:

    • Dissolve the alkyne-modified peptide in the chosen solvent.

    • Add a 1.5 to 5-fold molar excess of this compound.

    • Prepare fresh solutions of CuSO4 and sodium ascorbate.

    • Add CuSO4 and sodium ascorbate to the reaction mixture to initiate the click reaction. The final concentrations should be in the low millimolar range.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

  • Sample Preparation for Mass Spectrometry:

    • For MALDI-TOF MS:

      • Desalt the reaction mixture using a C18 ZipTip or a similar desalting column.

      • Mix the desalted sample with the MALDI matrix solution on the target plate and allow it to dry.

    • For LC-ESI-MS:

      • Dilute the reaction mixture in an appropriate solvent for injection (e.g., water with 0.1% formic acid).

      • Separate the components using a suitable reversed-phase HPLC column.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the appropriate mass range to observe the unconjugated peptide and the PEGylated product.

    • For LC-ESI-MS, monitor the elution of the starting materials and the product.

Data Presentation: Expected Mass Shift

The primary quantitative data from a successful conjugation is the observed mass shift corresponding to the addition of the this compound linker.

CompoundMolecular Weight (Da)Expected Mass Shift (Da)
Alkyne-modified Peptide (Example)1500.00N/A
This compound290.36N/A
Conjugated Peptide 1790.36 +290.36

Note: The molecular weight of the example peptide is hypothetical.

Experimental Workflow for this compound Conjugation and MS Analysis

G cluster_0 Conjugation cluster_1 Sample Preparation cluster_2 Mass Spectrometry Analysis Peptide Alkyne-modified Peptide Reaction Click Reaction Peptide->Reaction Linker This compound Linker->Reaction Catalyst CuSO4 / Na Ascorbate Catalyst->Reaction Desalting Desalting (e.g., ZipTip) Reaction->Desalting Dilution Dilution Reaction->Dilution MALDI MALDI-TOF MS Desalting->MALDI LCMS LC-ESI-MS Dilution->LCMS Data Data Analysis (Confirm Mass Shift) MALDI->Data LCMS->Data

Caption: Workflow for conjugation and MS analysis.

Alternative Analytical Techniques

While mass spectrometry is highly definitive, other techniques can provide complementary information or serve as primary analysis methods in certain contexts.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to monitor the progress of a conjugation reaction and to purify the final product.[9][11] By comparing the chromatograms of the starting materials and the reaction mixture, the formation of a new peak corresponding to the conjugate can be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the conjugate, confirming the site of conjugation and the integrity of the molecule. However, it is generally less sensitive than mass spectrometry and may require larger sample quantities.

Comparison of Analytical Techniques
TechniqueProsCons
Mass Spectrometry (MS) - Direct and precise mass measurement- High sensitivity- Can identify site of conjugation (with MS/MS)- May require sample desalting- Complex spectra for heterogeneous samples
High-Performance Liquid Chromatography (HPLC) - Excellent for monitoring reaction progress- Can be used for purification- Quantitative analysis is straightforward- Does not provide direct molecular weight information- Co-elution of species can be problematic
Nuclear Magnetic Resonance (NMR) - Provides detailed structural information- Confirms covalent bond formation- Lower sensitivity- Requires larger sample amounts- Complex spectra for large molecules

Decision Tree for Selecting an Analytical Technique

G Start Need to confirm conjugation? MS Mass Spectrometry Start->MS Need definitive mass? HPLC HPLC Start->HPLC Need to monitor reaction kinetics or purify? NMR NMR Start->NMR Need detailed structural information? MS_Outcome Precise mass of conjugate confirmed MS->MS_Outcome HPLC_Outcome New product peak observed HPLC->HPLC_Outcome NMR_Outcome Detailed structure confirmed NMR->NMR_Outcome

Caption: Selecting the right analytical tool.

References

A Researcher's Guide to Analyzing Protein Degradation by Azido-C1-PEG4-C3-NH2 PROTACs: A Comparative Analysis of Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, this guide offers a comprehensive comparison of analytical methods to quantify the efficacy of Proteolysis Targeting Chimeras (PROTACs). Focusing on PROTACs synthesized with the versatile Azido-C1-PEG4-C3-NH2 linker, we delve into the nuances of traditional Western blotting and explore more advanced, quantitative alternatives. This guide provides detailed experimental protocols, data-driven comparisons, and visual workflows to empower informed decisions in your research endeavors.

At the heart of PROTAC technology lies the induced degradation of a target protein. A PROTAC molecule is a heterobifunctional chimera, featuring a ligand for a target protein of interest (POI) and another for an E3 ubiquitin ligase, connected by a chemical linker. The this compound linker is a popular choice due to its polyethylene glycol (PEG) composition, which can enhance solubility and pharmacokinetic properties.[1][2][3] This linker facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The success of any PROTAC discovery program hinges on the accurate and efficient measurement of this induced protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action of a PROTAC.

This guide will first detail the established Western blot protocol for assessing protein degradation. Subsequently, we will explore and compare advanced alternative techniques, including automated capillary Western blotting (Jess), HiBiT-based luminescent assays, and mass spectrometry-based proteomics. Each method will be presented with its experimental workflow, advantages, and limitations to provide a clear framework for selecting the most appropriate technique for your research needs.

The Gold Standard: Western Blot Analysis

For decades, Western blotting has been the cornerstone for protein analysis, offering a semi-quantitative assessment of protein levels. Its continued use in PROTAC research is a testament to its accessibility and the wealth of established protocols.

Detailed Experimental Protocol for Western Blot Analysis
  • Cell Lysis:

    • Treat cells with the this compound PROTAC at various concentrations and time points.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal loading.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (typically 20-30 µg) onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane extensively.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin) to account for loading differences.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Blocking, Antibody Incubation) E->F G Detection and Densitometry F->G

Figure 2: Western Blot Experimental Workflow.

Beyond the Blot: A Comparative Look at Alternative Methods

While Western blotting is a reliable technique, it can be labor-intensive, semi-quantitative, and have a limited dynamic range.[5][6] To address these limitations, several alternative methods have emerged, offering higher throughput, enhanced quantitation, and deeper insights into PROTAC-mediated protein degradation.

Automated Capillary Western Blot (Jess)

The Jess system from ProteinSimple automates the entire Western blot process, from protein separation and immunodetection to data analysis, in a capillary-based format.[7][8][9]

Experimental Workflow: The workflow is largely automated. The user prepares the protein lysate and loads it into a microplate along with primary and secondary antibodies and detection reagents. The instrument then performs all subsequent steps, providing fully analyzed results in approximately 3-5 hours for up to 24 samples.[7][9]

Jess_Workflow A Prepare Lysate and Reagents B Load Microplate A->B C Automated Protein Separation, Immobilization, and Immunodetection in Capillaries B->C D Automated Data Analysis C->D

Figure 3: Automated Capillary Western Blot (Jess) Workflow.
HiBiT-Based Luminescent Assay

The HiBiT system utilizes a small 11-amino-acid tag that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. This tag complements a larger subunit, LgBiT, to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of tagged protein, allowing for real-time, quantitative monitoring of protein degradation in live cells.[7][10][11]

Experimental Protocol:

  • Cell Line Generation: Create a stable cell line with the HiBiT tag knocked into the gene of the target protein.

  • Cell Plating: Seed the HiBiT-tagged cells in a multi-well plate.

  • PROTAC Treatment: Add the this compound PROTAC at various concentrations.

  • LgBiT and Substrate Addition: Add the LgBiT protein and luciferase substrate to the cells.

  • Signal Detection: Measure the luminescent signal at different time points using a plate reader. A decrease in luminescence indicates protein degradation.

HiBiT_Workflow A Generate HiBiT-tagged Cell Line B Plate Cells and Treat with PROTAC A->B C Add LgBiT and Substrate B->C D Measure Luminescence C->D

Figure 4: HiBiT-Based Luminescent Assay Workflow.
Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) offers a highly sensitive and unbiased approach to quantify changes in the entire proteome upon PROTAC treatment. This allows for the simultaneous measurement of on-target degradation and potential off-target effects.[12][13]

Experimental Protocol:

  • Sample Preparation: Treat cells with the PROTAC, lyse the cells, and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify and quantify peptides using specialized software. The abundance of peptides from the target protein is compared between treated and untreated samples to determine the extent of degradation.

MS_Workflow A Cell Treatment and Lysis B Protein Digestion to Peptides A->B C LC-MS/MS Analysis B->C D Data Analysis and Quantification C->D

Figure 5: Mass Spectrometry-Based Proteomics Workflow.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of an analytical method depends on various factors, including the stage of the drug discovery process, the required throughput, and the available resources. The following tables provide a comparative overview of the key performance parameters for each technique.

Table 1: Quantitative Comparison of Protein Degradation Analysis Methods

FeatureWestern BlotAutomated Western (Jess)HiBiT AssayMass Spectrometry
Quantitation Semi-quantitativeQuantitativeHighly QuantitativeHighly Quantitative
Sensitivity ng-pg rangepg range[8]Sub-pg range[11]fmol-amol range[14]
Throughput Low (10-20 samples/day)Medium (24 samples/3-5 hrs)[7]High (96/384-well plates)Low to Medium
Dynamic Range Narrow[15]WideWide[7]Wide
Live-cell analysis NoNoYesNo
Antibody required YesYesNo (for detection)No
Cost per sample LowMediumMediumHigh[16][17][18]
Hands-on time HighLowLowHigh (for sample prep)

Table 2: Performance Metrics for PROTAC Analysis

MetricWestern BlotAutomated Western (Jess)HiBiT AssayMass Spectrometry
DC50/Dmax determination Yes[19][20]YesYes[10]Yes
Kinetic analysis Limited (multiple blots)Limited (multiple runs)Yes (real-time)[10]Limited (multiple runs)
Off-target analysis No (target-specific)No (target-specific)No (target-specific)Yes (proteome-wide)
Reproducibility ModerateHigh[7]HighHigh

The Influence of the Linker: A Note on PROTAC Design

The this compound linker is just one example of the diverse chemical linkers used in PROTAC design. The length, composition, and attachment points of the linker are critical for optimizing the formation of a stable and productive ternary complex, which ultimately dictates the degradation efficiency.[21][3][][23] For instance, PEG-based linkers, like the one in focus, are known to improve the solubility and cell permeability of PROTACs.[1][3][4] When comparing different PROTACs, it is crucial to consider the linker's contribution to the observed degradation profile.

Table 3: Comparison of PROTACs with Different Linkers

PROTACTargetE3 LigaseLinker TypeDC50DmaxReference
ARV-771BRD2/3/4VHLPEG-based<5 nM>90%[24]
RC-2BTKVHLPEG6--[19]
NC-1BTKVHL-2.2 nM97%[19]
PROTAC 7HDAC1/3VHL-0.91/0.64 µM-[20]
PROTAC 9HDAC1/3VHL-0.55/0.53 µM-[20]

Note: The specific linker for some PROTACs in the public domain is not always fully disclosed. This table provides examples of PROTACs and their reported degradation efficiencies to highlight the range of potencies achievable.

Conclusion: An Integrated Approach for Robust PROTAC Characterization

By understanding the strengths and limitations of each method, researchers can design a robust and efficient workflow for the characterization of novel PROTACs, such as those synthesized with the this compound linker. This integrated approach will not only accelerate the discovery of potent and selective protein degraders but also provide a deeper understanding of the complex biology underpinning this exciting therapeutic modality.

References

Navigating the Membrane: A Comparative Guide to PROTAC Cellular Permeability Featuring PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of effective targeted protein degraders. This guide provides an objective comparison of PROTACs featuring PEG-based linkers, with a focus on the performance characteristics of molecules analogous to those synthesized with Azido-C1-PEG4-C3-NH2, against alternative linker strategies. Supported by experimental data from peer-reviewed studies, this document aims to clarify the complex relationship between a PROTAC's linker and its ability to cross the cell membrane.

The unique tripartite structure of PROTACs—consisting of a ligand for a target protein (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—results in molecules that often exceed the traditional 'Rule of 5' guidelines for oral bioavailability. Their high molecular weight and large polar surface area present significant challenges to efficient cellular uptake, a prerequisite for their mechanism of action. The linker, far from being a simple spacer, plays a pivotal role in dictating the physicochemical properties that govern this permeability.

This guide will delve into the quantitative data derived from standard permeability assays, outline detailed experimental protocols, and provide visual representations of key concepts to inform rational PROTAC design.

Linker Composition and its Impact on Permeability: A Data-Driven Comparison

The choice of linker can dramatically influence a PROTAC's ability to permeate the cell membrane. Polyethylene glycol (PEG) linkers are commonly employed due to their ability to increase the solubility of the resulting PROTAC molecule.[1][2] However, this hydrophilicity can be a double-edged sword, potentially hindering passive diffusion across the lipid bilayer.

Below are tables summarizing experimental data from studies comparing PROTACs with PEG linkers of varying lengths to those with more hydrophobic alkyl linkers or more rigid structures. While direct data for the specific this compound linker is not available in the compared literature, the data for PROTACs with 4-unit PEG linkers serve as a relevant proxy.

Table 1: Comparison of PAMPA Permeability for PROTACs with PEG vs. Alkyl Linkers

PROTAC (Target-E3 Ligase)Linker TypeApparent Permeability (Pₑ) (10⁻⁶ cm/s)Reference
VH032-based1-unit PEG0.005[3]
VH032-basedAlkyl0.002[3]
BRD4-CRBN2-unit PEG0.4[3]
BRD4-CRBN3-unit PEG0.02[3]
BRD4-CRBN4-unit PEG0.1[3]
AR-VHL (20b)Propyl0.35[4]
AR-VHL (20d)PEG<0.1[4]

Note: Higher Pₑ values indicate greater passive permeability.

Table 2: Bidirectional Caco-2 Permeability Data for PROTACs with Different Linker Architectures

PROTAC (Target-E3 Ligase)Linker TypePₐₚₚ (A→B) (10⁻⁶ cm/s)Pₐₚₚ (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
AR-Cereblon (14)PEG1.714.18.4[4]
AR-Adamantane (18)PEG0.150.221.5[4]
AR-VHL (20d)PEG<0.89.6>12[4]
SMARCA2/4-VHL (PROTAC1)PEG-basedLowHighHigh[5][6]
SMARCA2/4-VHL (Analog)Phenyl-basedImprovedLoweredLowered[5][6]

Note: Pₐₚₚ (A→B) represents permeability from the apical (intestinal lumen) to basolateral (blood) side. A high efflux ratio indicates the compound is actively pumped out of the cell, reducing net uptake.

The data consistently show that increasing the number of PEG units in a linker often leads to a decrease in passive permeability.[3] Furthermore, while PEG linkers can improve solubility, they may also render the PROTAC susceptible to efflux transporters, as indicated by high efflux ratios in Caco-2 assays.[4] Studies have shown that replacing flexible PEG chains with more rigid or hydrophobic linkers, such as alkyl chains or phenyl groups, can sometimes improve net cellular uptake by reducing efflux.[3][5]

Key Experimental Protocols for Assessing PROTAC Permeability

Accurate assessment of cellular permeability is crucial for the iterative design of PROTACs. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane, providing a measure of a compound's intrinsic permeability.[7]

Objective: To determine the apparent permeability coefficient (Pₑ) of a PROTAC through passive diffusion.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA plate)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 1-2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the filter membrane is fully coated.

  • Donor Solution Preparation: Prepare the PROTAC donor solution by diluting the stock solution in PBS (e.g., to a final concentration of 100-500 µM with <1% DMSO).

  • Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the assembled plate at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).

  • Calculation of Permeability: The apparent permeability coefficient (Pₑ) is calculated using the following equation:

    Pₑ = (-VA / (Area × time)) × ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Caco-2 Bidirectional Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay can measure both passive diffusion and active transport processes.[8]

Objective: To determine the apparent permeability coefficient (Pₐₚₚ) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer to ensure its integrity.

  • Assay Initiation (A→B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Add the PROTAC dosing solution (e.g., 10 µM in HBSS) to the apical (top) chamber.

  • Assay Initiation (B→A):

    • Wash the monolayer with pre-warmed HBSS.

    • Add fresh HBSS to the apical chamber.

    • Add the PROTAC dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 90-120 minutes).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculation: The Pₐₚₚ is calculated using the formula:

    Pₐₚₚ = (dQ/dt) / (A × C₀)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Pₐₚₚ (B→A) / Pₐₚₚ (A→B).

Modification for PROTACs: Due to the low solubility and potential for non-specific binding of PROTACs, it is often necessary to add a low concentration of Bovine Serum Albumin (BSA), typically 0.25-0.5%, to the assay buffer to improve recovery.[1]

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_protac Prepare PROTAC Dosing Solution add_protac Add PROTAC to Donor Plate prep_protac->add_protac prep_plate Coat PAMPA Plate with Lipid prep_plate->add_protac prep_acceptor Fill Acceptor Plate with Buffer assemble Assemble Donor and Acceptor Plates prep_acceptor->assemble add_protac->assemble incubate Incubate at Room Temperature assemble->incubate measure Measure Concentration in Donor & Acceptor incubate->measure calculate Calculate Permeability Coefficient (Pe) measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

G cluster_linker Linker Properties cluster_physchem Physicochemical Effects cluster_outcome Permeability Outcome peg PEG Linker (e.g., this compound) solubility Increased Solubility peg->solubility efflux Susceptibility to Efflux peg->efflux passive Reduced Passive Diffusion peg->passive alkyl Alkyl / Rigid Linker hydrophobicity Increased Hydrophobicity alkyl->hydrophobicity perm Net Cellular Permeability solubility->perm hydrophobicity->perm efflux->perm passive->perm

Caption: Relationship between linker type, physicochemical properties, and permeability.

Conclusion

The cellular permeability of PROTACs is a complex interplay of multiple factors, with the linker playing a central role. While PEG-based linkers like this compound are valuable tools for enhancing the solubility of these large molecules, this often comes at the cost of reduced passive permeability and potential recognition by cellular efflux pumps.[3][4] The experimental data suggest that a balance must be struck, and alternative strategies, such as using shorter PEG chains, more rigid linkers, or alkyl chains, should be considered to optimize net cellular uptake. The use of robust in vitro assays like PAMPA and Caco-2 is indispensable for guiding the medicinal chemistry efforts toward PROTACs with improved drug-like properties and, ultimately, greater therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Azido-C1-PEG4-C3-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Azido-C1-PEG4-C3-NH2, a PEG-based PROTAC linker. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations. The information herein is intended for researchers, scientists, and drug development professionals.

This compound and other organic azide compounds are highly reactive and potentially hazardous.[1] The azide functional group renders these molecules toxic and potentially explosive, especially when in contact with certain metals or acids.[1][2] Therefore, specialized disposal procedures are mandatory.

I. Immediate Safety Precautions and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for similar azido-PEG compounds indicates that they can cause severe skin burns and eye damage.[3]

Personal Protective Equipment (PPE)Specification
Gloves Impervious gloves (e.g., nitrile) are required. For handling azides of high toxicity, silver shield gloves under nitrile are recommended.[4]
Eye Protection Chemical safety goggles or a face shield must be worn.[3][4]
Lab Coat A lab coat must be worn to protect from skin contact.
Footwear Closed-toe shoes are mandatory.

Key Handling Prohibitions:

  • NEVER dispose of this compound or any azide-containing waste down the sink.[4][5][6] Reaction with lead or copper in plumbing can form highly explosive metal azides.[2][4][6]

  • AVOID contact with acids. Azides react with acids to form hydrazoic acid, a highly toxic and explosive gas.[1][2]

  • DO NOT use metal spatulas or tools.[1][7][8] Friction or contact with metals can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas.[5]

  • AVOID heat, friction, and shock, as organic azides can be shock-sensitive and decompose explosively.[1][2]

II. Step-by-Step Disposal Protocol

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a clearly labeled, sealable, and compatible container for all this compound waste. The container should be labeled "Azide Contaminated Waste".[5]

  • Collect All Waste Forms:

    • Solid Waste: Place any remaining solid this compound into the designated waste container.

    • Liquid Waste: Collect all aqueous and organic solutions containing the compound in the same designated container.

    • Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, pipette tips, and absorbent paper, in a separate, clearly labeled bag for azide-contaminated solid waste.[5]

  • Separate from Other Waste Streams: Keep the azide waste container separate from other chemical waste, especially acidic waste.[1]

Step 2: Storage Pending Disposal

  • Secure Storage: Store the sealed azide waste container in a cool, dry, and well-ventilated location, away from heat and light.[5][8] A designated area within a fume hood is recommended.[5]

  • Minimize Storage Time: Arrange for prompt disposal through your institution's Environmental Health and Safety (EHS) office.

Step 3: Final Disposal

  • Contact EHS: Follow your institution's specific procedures for hazardous waste pickup. Submit an online request or contact your EHS office for collection.[5]

  • Documentation: Complete a hazardous waste tag for the container, detailing the contents, including the specific azide compound and any other compatible chemicals in the mixture.[1]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill ScenarioAction Protocol
Small Spill (in a fume hood) 1. Notify others in the immediate area. 2. Cover the spill with an absorbent material. 3. Carefully collect the spilled material and absorbent pads using non-metallic tools. 4. Place all cleanup materials into the designated "Azide Contaminated Waste" container. 5. Decontaminate the spill area with a pH > 9 buffer solution, followed by 70% ethanol.[5][7]
Large Spill (or any spill outside a fume hood) 1. Evacuate the laboratory immediately. 2. Alert others in the vicinity and your supervisor. 3. Prevent entry to the contaminated area. 4. Contact your institution's EHS or emergency response team for cleanup.[7][8]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate liquid_solid Is the waste liquid or solid? segregate->liquid_solid liquid_container Collect in Labeled 'Azide Contaminated Waste' Liquid Container liquid_solid->liquid_container Liquid solid_container Collect in Labeled 'Azide Contaminated Waste' Solid Container (Bag/Box) liquid_solid->solid_container Solid/Contaminated PPE storage Step 3: Store Securely (Cool, Dry, Ventilated Area) liquid_container->storage solid_container->storage ehs_contact Step 4: Arrange for Disposal via Institutional EHS storage->ehs_contact end End: Waste Collected by EHS ehs_contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Azido-C1-PEG4-C3-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Azido-C1-PEG4-C3-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is classified as causing severe skin burns and eye damage.[3]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust be worn at all times to protect against splashes. A face shield is recommended when there is a higher risk of splashing or explosion.[3][4]
Hand Protection Impervious Chemical-Resistant GlovesDisposable nitrile gloves provide good short-term protection.[4] Change gloves immediately upon contact with the chemical. Do not use metal spatulas when handling azide compounds to avoid the formation of shock-sensitive metal azides.[5][6]
Body Protection Laboratory Coat or Impervious Protective ClothingA buttoned lab coat should be worn to protect skin and clothing.[4] For larger quantities or increased risk of exposure, impervious protective clothing is required.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated laboratory chemical hood.[7][8] If engineering controls are insufficient, a respirator approved under appropriate government standards is necessary.[3][4]
Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes risks. Organic azides can be heat and shock-sensitive.[6][7]

Preparation and Handling Protocol:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for Azido-PEG4-Amine and related compounds to understand the specific hazards.[3][6]

  • Work Area Preparation:

    • Conduct all work in a certified chemical fume hood with the sash at the lowest practical height.[7]

    • Consider using a blast shield as an additional precaution, especially when heating or concentrating the material.[7]

    • Ensure an eye-wash station and safety shower are readily accessible.[9]

    • Keep the work area clear of unnecessary equipment and incompatible materials such as acids, strong oxidizing agents, and metals (especially copper and lead).[6][10]

  • Handling the Compound:

    • Use the smallest amount of the azide compound necessary for the experiment.[7]

    • Avoid friction, grinding, and shock.[7]

    • Use non-metal spatulas (e.g., plastic or ceramic) for transfers.[5][6]

    • The compound is a liquid or low-melting solid; making a stock solution in an appropriate solvent like DMSO or DMF can facilitate easier and safer handling.[11]

  • Experimental Procedures:

    • When running reactions, clearly label all vessels.[7]

    • Do not work alone.[7]

    • Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place.

  • Storage:

    • Store this compound in a tightly sealed container in a freezer, as recommended.[3]

    • Store away from incompatible materials.[6][12]

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, clearly labeled hazardous waste container. Avoid mixing with other chemical waste.
Liquid Waste Collect in a designated, clearly labeled hazardous waste container. Do not pour down the drain. Avoid using metal-capped waste bottles.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

Decontamination:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

  • Clean the work area with an appropriate solvent and decontaminating solution.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentResponse Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a designated hazardous waste container.

Visualized Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup cluster_emergency Emergency A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood (Clear Area, Lower Sash) B->C D Weigh Compound (Use Non-Metal Spatula) C->D E Perform Experiment D->E F Store Compound (Freezer, Tightly Sealed) E->F G Segregate Waste (Azide-Specific Container) E->G K Spill or Exposure Occurs E->K H Decontaminate Work Area G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures (First Aid, Evacuate) K->L M Notify Supervisor L->M

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.